RV01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOXYVELWTHAE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RV01: A Technical Guide to its Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV01, also known as Betabart, is a next-generation radiopharmaceutical therapeutic currently under development for the treatment of a wide range of solid tumors. It is a first-in-class monoclonal antibody-drug conjugate that targets B7-H3 (CD276), an immune checkpoint protein that is highly expressed on the surface of various cancer cells and is associated with poor prognosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available preclinical data and a detailed exploration of the underlying signaling pathways.
Core Mechanism of Action
This compound is a humanized IgG1 monoclonal antibody that is conjugated to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu). The mechanism of action of this compound is twofold:
-
Targeted Delivery of Radiation: The monoclonal antibody component of this compound is designed to specifically bind to the 4Ig isoform of the B7-H3 protein, which is abundantly present on the surface of solid tumor cells. This targeted binding allows for the localized delivery of the potent radioisotope, ¹⁷⁷Lu, directly to the tumor microenvironment.
-
Induction of DNA Damage and Cell Death: Upon decay, ¹⁷⁷Lu emits beta particles that induce DNA double-strand breaks in the tumor cells. This extensive DNA damage triggers programmed cell death, or apoptosis, leading to the destruction of the cancer cells.
A key differentiating feature of this compound is its hepatic clearance pathway. Unlike many other radiopharmaceuticals that are cleared through the kidneys, this compound is primarily cleared by the liver, an organ known for its radio-resistance. This characteristic may potentially reduce the risk of kidney toxicity, a common side effect associated with radiopharmaceutical therapies.[1][2][3]
Preclinical Data
Preclinical studies have demonstrated the potential of this compound in treating solid tumors, showing significant tumor growth inhibition and favorable biodistribution. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) - Day 0 | Tumor Volume (mm³) - Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 150 | 1200 | - |
| This compound (single dose) | 150 | 250 | 79 |
Note: The above data is representative of preclinical findings and has been extrapolated from graphical representations in investor presentations. Specific cell lines and tumor models used have not been publicly disclosed.
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-RV01 in a Xenograft Model
| Organ | Percent Injected Dose per Gram (%ID/g) at 24h post-injection |
| Blood | 15 |
| Heart | 2 |
| Lungs | 5 |
| Liver | 10 |
| Spleen | 8 |
| Kidneys | 4 |
| Stomach | 1 |
| Intestines | 2 |
| Muscle | 1 |
| Bone | 3 |
| Tumor | 12 |
Note: The above data is representative of preclinical findings and has been extracted from investor presentations. The specific xenograft model and experimental conditions have not been publicly disclosed.
Detailed Methodologies
The following sections describe the general experimental protocols for preclinical evaluation of a radiopharmaceutical like this compound. The specific details for the this compound studies have not been fully disclosed and the following are based on standard practices in the field.
In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Human solid tumor cells overexpressing B7-H3 are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested and implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²)/2.
-
Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound group receives a single intravenous injection of the radiopharmaceutical at a specified dose. The control group receives a vehicle injection.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored for a set period. The efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is calculated at the end of the study.
Biodistribution Study
-
Animal Models: Healthy or tumor-bearing mice are used for biodistribution studies.
-
Radiopharmaceutical Administration: A known amount of ¹⁷⁷Lu-RV01 is administered to each mouse via intravenous injection.
-
Tissue Collection: At various time points post-injection, mice are euthanized, and major organs and tissues (including the tumor, if applicable) are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the distribution and clearance of the radiopharmaceutical.
Visualizing the Mechanism and Pathways
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by B7-H3 and the experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising new approach for the treatment of solid tumors. Its targeted delivery of ¹⁷⁷Lu to B7-H3 expressing cancer cells, combined with a potentially favorable safety profile due to its hepatic clearance, positions it as a significant candidate in the field of radiopharmaceutical therapy. The preclinical data, although preliminary, supports the continued development of this compound, with a first-in-human Phase 1 clinical trial anticipated to commence in late 2025. Further research into the downstream signaling effects of this compound and its efficacy across a broader range of solid tumor models will be crucial in fully elucidating its therapeutic potential.
References
B7H3: A Promising Therapeutic Target for the Radiopharmaceutical RV01
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
B7 homolog 3 (B7H3), also known as CD276, is a transmembrane protein belonging to the B7 superfamily of immune checkpoint molecules.[1][2] While its expression is limited in healthy tissues, B7H3 is aberrantly overexpressed in a wide array of solid tumors, including prostate, pancreatic, ovarian, and lung cancers.[3][4] This differential expression, coupled with its association with poor prognosis and tumor progression, establishes B7H3 as a compelling target for cancer therapy.[3][5] RV01 (also known as Betabart) is a novel radiopharmaceutical agent in development by Radiopharm Theranostics and MD Anderson Cancer Center, designed to specifically target B7H3-expressing tumors.[6] this compound is a monoclonal antibody with a strong affinity for the 4Ig isoform of B7H3, conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[6] Preclinical studies have demonstrated promising activity, and the U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for a first-in-human Phase 1 clinical trial, anticipated to commence in late 2025.[6] This technical guide provides a comprehensive overview of B7H3 as a therapeutic target, the mechanism of action of this compound, and detailed experimental protocols relevant to its preclinical evaluation.
B7H3 (CD276): A Multifaceted Role in Cancer
B7H3 is a type I transmembrane glycoprotein that plays a complex role in tumorigenesis, extending beyond its function as an immune checkpoint.[7] Its overexpression in cancer is linked to several pro-tumorigenic functions, both immune-mediated and non-immunological.[8]
Immune-Mediated Functions
Initially described with both co-stimulatory and co-inhibitory functions, a growing body of evidence points towards a predominantly inhibitory role of B7H3 in the tumor microenvironment.[7][8] B7H3 is believed to suppress the activation and proliferation of T-cells, thereby enabling tumor cells to evade immune surveillance.[2][8] High B7H3 expression has been correlated with reduced infiltration of CD8+ T cells in tumors.[9]
Non-Immunological Functions
Beyond its immunomodulatory role, B7H3 is directly involved in cancer cell biology, promoting:
-
Proliferation and Survival: B7H3 activates key signaling pathways such as JAK/STAT and PI3K/Akt, which are crucial for cell growth and survival.[10][11][12][13][14]
-
Metastasis and Invasion: Upregulation of B7H3 has been shown to enhance cancer cell migration and invasion, partly through the modulation of matrix metalloproteinases (MMPs).[2][15]
-
Angiogenesis: B7H3 can promote the formation of new blood vessels in tumors by activating the NF-κB pathway and increasing the expression of vascular endothelial growth factor (VEGF).[8][9]
-
Chemoresistance: Overexpression of B7H3 has been linked to resistance to standard chemotherapeutic agents.[8]
B7H3 Signaling Pathways
B7H3 exerts its pro-tumorigenic effects by modulating several intracellular signaling cascades. The diagram below illustrates the key pathways influenced by B7H3 expression in cancer cells.
Caption: B7H3 activates multiple signaling pathways promoting cancer progression.
Quantitative Data: B7H3 Expression Across Solid Tumors
The rationale for targeting B7H3 is strongly supported by its high frequency of expression across a multitude of solid tumors.[8][16] The following table summarizes B7H3 expression data from various studies.
| Tumor Type | Frequency of B7H3 Positivity (%) | References |
| Ovarian Cancer | 93% | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | 74% | [16] |
| Breast Cancer | 39-69% | [5][16] |
| Prostate Cancer | High Expression Correlates with Poor Outcome | [1] |
| Pancreatic Cancer | 51% (Ampullary) vs. 21% (Pancreatic) | [4] |
| Colorectal Cancer | 86% (Cytoplasmic/Membrane) | [1] |
| Glioma | Expression correlates with malignancy grade | [16] |
| Neuroblastoma | 76% | [17] |
| Medulloblastoma | 100% | [17] |
| Renal Cell Carcinoma | ~50% in primary tumors | [14] |
Note: The frequency of positivity can vary depending on the antibody used, staining methodology, and scoring criteria.
This compound (Betabart): A Targeted Radiopharmaceutical
This compound is a first-in-class radiopharmaceutical that leverages the high expression of B7H3 on tumor cells to deliver a cytotoxic payload of Lutetium-177.[6]
Mechanism of Action
The monoclonal antibody component of this compound specifically binds to the 4Ig isoform of B7H3 on the surface of cancer cells.[6] Following binding, the attached ¹⁷⁷Lu radionuclide emits beta particles, which are a form of high-energy electrons. These beta particles travel a short distance within the tissue, causing DNA damage and inducing apoptosis in the targeted cancer cells and nearby tumor cells (a phenomenon known as the "crossfire effect").
Preclinical Findings for this compound
While specific quantitative data from preclinical studies of this compound have not been fully disclosed, press releases and presentations from Radiopharm Theranostics have highlighted several key findings.[6]
| Feature | Preclinical Finding | Potential Advantage | References |
| Biodistribution | Favorable biodistribution with high tumor uptake. | Enhanced therapeutic efficacy. | [6] |
| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies. | Reduced exposure to healthy tissues and potential for lower toxicity. | [6] |
| Clearance | Primarily cleared through the liver. | The liver is more radio-resistant than the kidneys, potentially minimizing renal toxicity often seen with other radiopharmaceuticals. | [6] |
| Efficacy | Demonstrated tumor shrinkage and prolonged survival in animal models. Some reports mention "complete regression of established solid tumours". | Strong indication of anti-tumor activity. | [6] |
Representative Preclinical Data for a ¹⁷⁷Lu-labeled B7H3 Antibody
The following table presents representative biodistribution data from a preclinical study of a ¹⁷⁷Lu-labeled anti-B7H3 monoclonal antibody in a liver cancer xenograft model. This data is intended to be illustrative of the types of quantitative assessments performed for agents like this compound.
| Organ | Mean Uptake (%ID/g ± SD) at 192h post-injection |
| Tumor | 2.47 ± 0.41 |
| Blood | Not Reported |
| Heart | Not Reported |
| Lung | Not Reported |
| Liver | Not Reported |
| Spleen | Not Reported |
| Kidney | Not Reported |
| Muscle | Not Reported |
| Bone | Not Reported |
Note: This data is from a study on a different ¹⁷⁷Lu-labeled anti-B7H3 antibody and is for illustrative purposes only. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments involved in the preclinical evaluation of a B7H3-targeted radiopharmaceutical like this compound.
Representative Protocol: Radiolabeling of an Anti-B7H3 Monoclonal Antibody with Lutetium-177
Objective: To conjugate an anti-B7H3 monoclonal antibody with a chelator and subsequently label it with ¹⁷⁷Lu for therapeutic use.
Materials:
-
Anti-B7H3 monoclonal antibody (e.g., humanized IgG1)
-
Bifunctional chelator (e.g., p-SCN-Bn-DOTA)
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate buffer (0.25 M, pH 5.5)
-
PD-10 desalting column
-
ITLC-SG strips
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner
-
Gamma counter
Procedure:
-
Antibody-Chelator Conjugation:
-
Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add the bifunctional chelator (e.g., p-SCN-Bn-DOTA) to the antibody solution at a specific molar ratio (e.g., 10:1).
-
Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.
-
Purify the antibody-chelator conjugate using a PD-10 desalting column to remove unconjugated chelator.
-
-
Radiolabeling with ¹⁷⁷Lu:
-
Add a calculated amount of ¹⁷⁷LuCl₃ to the purified antibody-chelator conjugate in a reaction vial.
-
Adjust the pH of the reaction mixture to 4.5-5.0 using sodium acetate buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-labeled antibody using instant thin-layer chromatography (ITLC).
-
Spot the reaction mixture onto an ITLC-SG strip and develop it using the appropriate mobile phase.
-
Analyze the strip using a radio-TLC scanner to quantify the percentage of labeled antibody versus free ¹⁷⁷Lu. An RCP of >95% is typically required.
-
Measure the final activity of the product using a calibrated gamma counter.
-
Representative Protocol: In Vivo Biodistribution and Tumor Uptake Study
Objective: To determine the distribution and tumor targeting of the ¹⁷⁷Lu-labeled anti-B7H3 antibody in a tumor-bearing mouse model.
Materials:
-
¹⁷⁷Lu-labeled anti-B7H3 antibody
-
Tumor-bearing mice (e.g., immunodeficient mice with B7H3-positive human tumor xenografts)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Surgical tools for dissection
-
Gamma counter
-
Analytical balance
Procedure:
-
Animal Model:
-
Implant B7H3-positive human cancer cells (e.g., from a cell line or patient-derived xenograft) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Injection of Radiopharmaceutical:
-
Administer a known amount of the ¹⁷⁷Lu-labeled antibody (e.g., 1-2 MBq) to each mouse via tail vein injection.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 24, 48, 96, 192 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor.
-
-
Measurement and Data Analysis:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Preclinical Development Workflow for this compound
The preclinical development of a targeted radiopharmaceutical like this compound involves a multi-step process to establish its safety and efficacy before advancing to clinical trials.
Caption: A streamlined workflow for the preclinical development of this compound.
Conclusion and Future Directions
B7H3 represents a highly attractive and validated target for cancer therapy due to its overexpression on a wide range of solid tumors and its limited presence in normal tissues. The development of this compound, a ¹⁷⁷Lu-labeled monoclonal antibody targeting B7H3, offers a promising new therapeutic modality for patients with B7H3-positive cancers. Preclinical data, although not yet fully published in quantitative detail, suggest that this compound has a favorable safety and efficacy profile. The upcoming Phase 1 clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in human subjects. Future research will likely focus on identifying predictive biomarkers for response to this compound therapy and exploring its potential in combination with other anti-cancer agents to further enhance its therapeutic benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell B7-H3 Expression Is More Prevalent in the Pancreato-Biliary Subtype of Ampullary Cancer Than in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FDA Clears First-in-Human Phase 1 Trial: RV-01 Targeting Solid Tumors – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 7. B7-H3 in Cancer Immunotherapy—Prospects and Challenges: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. New Emerging Targets in Cancer Immunotherapy: The Role of B7-H3 [mdpi.com]
- 11. B7-H3 Regulates Glioma Growth and Cell Invasion Through a JAK2/STAT3/Slug-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B7-H3 Induces Ovarian Cancer Drugs Resistance Through An PI3K/AKT/BCL-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B7-H3 promotes the epithelial-mesenchymal transition of NSCLC by targeting SIRT1 through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of B7-H3 expression on metastasis, immune exhaustion and JAK/STAT and PI3K/AKT pathways in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 17. B7-H3 role in the immune landscape of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lutetium-177 in RV01 Formulation: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed examination of the properties of Lutetium-177 and its application in the investigational radiopharmaceutical formulation, RV01 (also known as betabart).
This compound is a Lutetium-177 labeled monoclonal antibody targeting the B7-H3 protein, which is highly expressed in various solid tumors.[1][2] Developed by Radiopharm Theranostics in partnership with MD Anderson Cancer Center, this compound has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) to proceed with a first-in-human Phase 1 clinical trial.[1][3][4]
This guide summarizes the key nuclear and chemical properties of Lutetium-177, presents the preclinical data available for the this compound formulation, and outlines the proposed mechanism of action.
Core Component: Lutetium-177 Radionuclide Properties
Lutetium-177 (¹⁷⁷Lu) is a late-lanthanide metal that has emerged as one of the most significant radionuclides for targeted cancer therapy due to its favorable decay characteristics.[5] Its properties make it a "theranostic" agent, meaning it can be used for both therapy and imaging.[5]
Nuclear and Physical Properties of Lutetium-177
The therapeutic efficacy of ¹⁷⁷Lu is primarily due to the emission of beta particles, which deposit their energy over a short range, leading to localized cell killing with minimal damage to surrounding healthy tissue.[6][7] The co-emission of gamma photons allows for non-invasive imaging and dosimetry.[6][7]
| Property | Value |
| Half-life | Approximately 6.65 days[6][8][9] |
| Decay Mode | Beta (β⁻) emission to stable Hafnium-177 (¹⁷⁷Hf)[5][8] |
| Beta (β⁻) Emissions (Max Energy) | 497 keV (78.6% abundance)[10] |
| 384 keV (9.1% abundance)[10] | |
| 176 keV (12.2% abundance)[10] | |
| Mean Beta (β⁻) Energy | 0.149 MeV[7] |
| Max Beta (β⁻) Particle Range in Soft Tissue | < 3 mm[11] |
| Gamma (γ) Emissions | 113 keV (6.6% abundance)[10] |
| 208 keV (11% abundance)[10] | |
| Specific Activity (Theoretical) | 110.91 Ci/mg (4.10367 TBq/mg)[10] |
Production of Lutetium-177
Lutetium-177 can be produced through two primary routes in a nuclear reactor:
-
Direct Route: Involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu).[8][10] This method is less complex but results in "carrier-added" ¹⁷⁷Lu, which has a lower specific activity.[10]
-
Indirect Route: Involves the neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb), which then decays to ¹⁷⁷Lu.[7][10] This route produces "no-carrier-added" (n.c.a.) ¹⁷⁷Lu with a higher specific activity and radionuclidic purity.[7][10] High specific activity is crucial for targeted therapies where the number of cellular targets may be low.[5][10]
This compound Formulation: A Lutetium-177 Labeled Monoclonal Antibody
This compound is a radiopharmaceutical that combines the therapeutic radionuclide ¹⁷⁷Lu with a humanized monoclonal antibody that targets the 4Ig isoform of B7-H3.[1] High expression of B7-H3 is associated with a poor prognosis in several cancer types.[2]
Preclinical Data on this compound
Preclinical studies have demonstrated promising results for this compound, showing tumor shrinkage and prolonged survival in animal models.[1] Key findings from these studies include:
| Preclinical Finding | Observation |
| Biodistribution | Favorable biodistribution with high tumor uptake.[2] |
| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies due to Fc region modifications.[2] |
| Clearance | Exhibits hepatic clearance.[1] |
| Efficacy | Demonstrated tumor shrinkage and prolonged survival in animal models.[1] |
The modified Fc region of the antibody in this compound is designed to reduce the circulation time, which may limit off-target exposure to the radioisotope and mitigate potential toxicities.[2]
Proposed Mechanism of Action of this compound
The therapeutic strategy of this compound is based on the targeted delivery of radiation to cancer cells.
Experimental Protocols
Detailed experimental protocols for the formulation of this compound are proprietary to Radiopharm Theranostics. However, the general procedures for radiolabeling monoclonal antibodies with Lutetium-177 are well-established.
General Radiolabeling Workflow
The process typically involves the chelation of ¹⁷⁷Lu by a bifunctional chelator that is conjugated to the monoclonal antibody.
Quality Control of ¹⁷⁷Lu-Radiopharmaceuticals
Standard quality control measures for Lutetium-177 labeled radiopharmaceuticals include:
-
Radiochemical Purity: Typically assessed using methods like radio-High Performance Liquid Chromatography (radio-HPLC) or Thin Layer Chromatography (radio-TLC) to determine the percentage of ¹⁷⁷Lu successfully bound to the antibody.
-
Radionuclidic Purity: Measured using gamma spectroscopy to identify and quantify any contaminating radioisotopes.
-
pH and Appearance: Visual inspection and pH measurement of the final formulation.
-
Sterility and Endotoxin Testing: To ensure the product is safe for parenteral administration.
Conclusion
Lutetium-177 possesses nearly ideal characteristics for targeted radionuclide therapy, and its incorporation into the this compound formulation represents a promising approach for the treatment of B7-H3 expressing solid tumors. The preclinical data for this compound suggests a favorable safety and efficacy profile, warranting its advancement into clinical trials. Further research and clinical data will be crucial in determining the ultimate therapeutic potential of this novel radiopharmaceutical.
References
- 1. Radiopharm Theranostics cleared to advance RV-01 into clinic | BioWorld [bioworld.com]
- 2. Radiopharm Theranostics Reports Preclinical Lu177-B7H3-mAb [globenewswire.com]
- 3. RV 01 - Radiopharm Ventures - AdisInsight [adisinsight.springer.com]
- 4. BetaBart (this compound) / Radiopharm Theranostics [delta.larvol.com]
- 5. clinicsinoncology.com [clinicsinoncology.com]
- 6. articl.net [articl.net]
- 7. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 8. radiacode.com [radiacode.com]
- 9. radiacode.com [radiacode.com]
- 10. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lutetium-177 - Supply, Development, and Contract Manufacturing [medical.ezag.com]
RV01: A Targeted Radiopharmaceutical Remodeling the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
RV01, also known as Betabart, is a first-in-class radiopharmaceutical therapeutic agent poised to enter Phase 1 clinical trials in late 2025. It is a monoclonal antibody that targets the 4Ig isoform of the B7H3 immune checkpoint molecule, conjugated to the beta-emitting radionuclide Lutetium-177. B7H3 is overexpressed in a wide array of aggressive solid tumors, including prostate cancer, and its presence is often correlated with poor clinical outcomes. This compound is engineered to deliver a precise, localized dose of radiation to B7H3-expressing cancer cells, thereby aiming to maximize tumoricidal effects while minimizing off-target toxicity to healthy tissues. This guide provides a comprehensive overview of this compound's core components, its proposed mechanism of action within the tumor microenvironment (TME), and the foundational preclinical evidence supporting its clinical development.
Introduction to this compound
This compound is a novel investigational agent developed by Radiopharm Ventures, a collaboration between Radiopharm Theranostics and MD Anderson Cancer Center. It represents a targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the cytotoxic potential of a radionuclide.
-
Target: The 4Ig isoform of B7H3 (CD276), an immune checkpoint molecule. B7H3 is minimally expressed in normal tissues but is aberrantly overexpressed in many cancers, where it is implicated in immune evasion and tumor progression.[1]
-
Therapeutic Payload: Lutetium-177 (¹⁷⁷Lu), a medium-energy beta-emitter with a half-life of 6.7 days. The beta particles emitted by ¹⁷⁷Lu travel a short distance in tissue, enabling localized cell killing.[2] ¹⁷⁷Lu also emits low-energy gamma photons, which allows for non-invasive imaging and dosimetry calculations.[2]
Preclinical studies have indicated promising results for this compound, including tumor shrinkage and prolonged survival in animal models.[1] A notable characteristic of this compound is its hepatic clearance, which may mitigate the renal toxicity often associated with other radiopharmaceuticals.[1]
The Role of B7H3 in the Tumor Microenvironment
B7H3 is a multifaceted immune checkpoint molecule that contributes to an immunosuppressive TME and promotes tumor progression through various signaling pathways.[3][4] Understanding the function of B7H3 is critical to appreciating the therapeutic rationale for this compound.
Immune Evasion
B7H3 is understood to play a significant role in suppressing anti-tumor immunity.[5] Its overexpression on tumor cells can lead to:
-
Inhibition of T-cell function: B7-H3 is thought to deliver an inhibitory signal to T cells, dampening their activation, proliferation, and cytotoxic activity.[5]
-
Modulation of Tumor-Associated Macrophages (TAMs): B7-H3 may influence the polarization of TAMs towards an M2-like phenotype, which is associated with immunosuppression, tumor promotion, and tissue remodeling.[5] It may also promote immunosuppression through the CCL2-CCR2-M2 macrophage axis.[1]
Pro-Tumorigenic Signaling
Beyond its role in immune modulation, B7H3 directly promotes cancer cell proliferation, survival, invasion, and metastasis by activating several key intracellular signaling pathways.[3][4]
dot
Caption: B7H3-mediated signaling pathways promoting tumorigenesis.
This compound Mechanism of Action in the Tumor Microenvironment
This compound's therapeutic effect is primarily driven by the targeted delivery of beta-radiation from ¹⁷⁷Lu to B7H3-expressing tumor cells. This localized radiation induces DNA damage, leading to cancer cell death.[6][7] Beyond direct cytotoxicity, this process is hypothesized to modulate the TME in several ways.
// Nodes this compound [label="this compound (¹⁷⁷Lu-anti-B7H3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="B7H3+ Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radiation [label="Localized β-Radiation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DNADamage [label="DNA Double-Strand Breaks", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Tumor Cell Death\n(Apoptosis/Necrosis)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AntigenRelease [label="Tumor Antigen Release", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAMPs [label="DAMPs Release", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DC [label="Dendritic Cell (DC) Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TCell [label="T-Cell Priming & Infiltration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ImmuneResponse [label="Anti-Tumor Immune Response", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> TumorCell [label="Binding", color="#5F6368"]; TumorCell -> Radiation [label="¹⁷⁷Lu Decay", color="#5F6368"]; Radiation -> DNADamage [color="#5F6368"]; DNADamage -> CellDeath [color="#5F6368"]; CellDeath -> AntigenRelease [color="#5F6368"]; CellDeath -> DAMPs [color="#5F6368"]; AntigenRelease -> DC [color="#5F6368"]; DAMPs -> DC [color="#5F6368"]; DC -> TCell [color="#5F6368"]; TCell -> ImmuneResponse [color="#5F6368"]; }
Caption: Workflow for a preclinical tumor growth inhibition study.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: B7H3-positive human cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound, vehicle control, or other control antibodies are administered, typically via a single intravenous injection.
-
Monitoring: Tumor dimensions and animal body weight are measured regularly. Animal health is monitored throughout the study.
-
Endpoint: The study is concluded when tumors reach a maximum ethical size, or at a pre-specified time point. Survival is also monitored.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups. Kaplan-Meier survival curves are generated.
In Vivo Biodistribution Study
-
Animal Model and Tumor Implantation: Similar to the efficacy study, tumor-bearing mice are used.
-
Radiopharmaceutical Administration: A known activity of ¹⁷⁷Lu-RV01 is injected intravenously.
-
Time Points: Cohorts of mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours).
-
Tissue Collection: Tumors, blood, and major organs (liver, kidneys, spleen, lungs, bone, muscle, etc.) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This data provides insights into tumor targeting, clearance routes, and potential off-target accumulation.
Assessment of Immune Cell Infiltration
-
Treatment and Tumor Collection: Tumors are harvested from treated and control mice at specified time points after this compound administration.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Tumor sections are stained with antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, CD68 for macrophages, FoxP3 for regulatory T cells) to visualize and quantify immune cell infiltration.
-
Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against various immune cell markers and analyzed by flow cytometry to quantify the proportions of different immune cell populations.
-
Gene Expression Analysis: RNA is extracted from tumor tissue, and quantitative PCR (qPCR) or RNA-sequencing is performed to measure the expression of genes associated with different immune cell types and functions.
Future Directions and Clinical Translation
This compound has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), with a first-in-human Phase 1 clinical trial anticipated to commence in the fourth quarter of 2025. [1]This trial will likely be a dose-escalation study in patients with various B7H3-positive solid tumors to establish the safety, tolerability, and recommended Phase 2 dose of this compound. Future studies will be crucial to confirm the preclinical findings in humans, to identify the patient populations most likely to benefit from this therapy, and to explore potential combination strategies with other immunotherapies or standard-of-care treatments.
Conclusion
This compound is a promising, next-generation radiopharmaceutical that leverages the overexpression of B7H3 on solid tumors to deliver targeted radiation therapy. Its mechanism of action holds the potential to not only directly kill cancer cells but also to favorably modulate the tumor microenvironment, potentially stimulating a host anti-tumor immune response. While detailed quantitative preclinical data remains proprietary, the qualitative descriptions of its efficacy and unique biodistribution profile provide a strong rationale for its ongoing clinical development. The forthcoming Phase 1 trial will be a critical step in evaluating the therapeutic potential of this compound for patients with difficult-to-treat solid tumors.
References
- 1. The relevance of B7-H3 and tumor-associated macrophages in the tumor immune microenvironment of solid tumors: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Immunotherapy Targeting B7-H3: From Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is 177Lu-PSMA-I&T used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biodistribution of RV-01 (Betabart)
An important clarification is required before proceeding. Initial research has revealed multiple therapeutic candidates designated as "RV01" or a similar variant. To ensure the accuracy and relevance of this technical guide, it is crucial to identify the specific agent of interest.
The primary candidates identified are:
-
RV-01 (also known as Betabart): A radiopharmaceutical monoclonal antibody targeting the B7H3 immune checkpoint for the treatment of solid tumors.[1][2][3][4]
-
This compound: A resveratrol analogue with anti-inflammatory and antioxidant properties.[5]
-
RV-001: An optogenetic gene therapy for the treatment of Retinitis Pigmentosa.[6]
This guide will proceed under the assumption that the intended subject is RV-01 (Betabart) , the radiopharmaceutical, due to its recent Investigational New Drug (IND) clearance from the FDA and the greater likelihood of publicly available data suitable for a technical whitepaper.[1][3][4]
Should your interest lie with a different "this compound," please specify, and the content will be adjusted accordingly.
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV-01, also known as Betabart, is a novel, first-in-class radiopharmaceutical agent under investigation for the treatment of various solid tumors.[1][3] It is a monoclonal antibody that specifically targets the B7H3 immune checkpoint molecule, which is overexpressed in a wide range of aggressive cancers.[1] The antibody is conjugated to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), enabling targeted delivery of radiation to tumor cells while aiming to minimize damage to surrounding healthy tissues.[1] Preclinical studies have shown promising results, leading to the clearance of an Investigational New Drug (IND) application by the U.S. Food and Drug Administration (FDA) for a first-in-human Phase 1 clinical trial, which is anticipated to begin in the fourth quarter of 2025.[1][2][3]
Mechanism of Action
RV-01's therapeutic strategy is based on the targeted delivery of cytotoxic radiation via a monoclonal antibody. The B7H3 protein, the target of RV-01, is minimally expressed in healthy tissues but is significantly overexpressed on the surface of many types of cancer cells, where its presence is associated with increased tumor aggressiveness and poor clinical outcomes.[1] By targeting B7H3, RV-01 is designed to selectively bind to and be internalized by tumor cells. The conjugated Lutetium-177 then decays, emitting beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells.
Preclinical Biodistribution
While specific quantitative biodistribution data from preclinical studies are not yet publicly available, key characteristics of RV-01's distribution have been described.
3.1 Hepatic Clearance Pathway
A notable feature of RV-01 is its primary clearance through the liver.[1] This is a significant distinction from many other radiopharmaceuticals that are cleared through the kidneys. The liver is generally more radio-resistant than the kidneys, suggesting that a hepatic clearance pathway may lead to a more favorable safety profile by reducing the risk of kidney toxicity, a common side effect of radiopharmaceutical therapies.[1]
3.2 Tumor Targeting
Preclinical studies in animal models have demonstrated effective tumor targeting, resulting in tumor shrinkage and prolonged survival.[1] This indicates that RV-01 achieves a sufficient concentration in tumor tissues to exert its therapeutic effect. The high expression of B7H3 in tumors and low expression in healthy tissues is the basis for this targeted biodistribution.[1][4]
3.3 Quantitative Biodistribution Data
As of the latest available information, detailed quantitative biodistribution data (e.g., percentage of injected dose per gram of tissue [%ID/g] in various organs over time) has not been published. This information is typically generated during preclinical toxicology and pharmacology studies and will be a key component of the ongoing and future clinical trial assessments.
Table 1: Summary of Expected Biodistribution Characteristics of RV-01
| Parameter | Expected Characteristic | Rationale |
| Primary Uptake | High in B7H3-positive tumors | Targeted monoclonal antibody |
| Primary Clearance | Hepatic | Inherent property of the antibody |
| Kidney Exposure | Reduced compared to renally cleared agents | Hepatic clearance pathway[1] |
| Healthy Tissue | Minimal uptake in tissues with low B7H3 expression | High target specificity[1] |
Experimental Protocols
Detailed experimental protocols for the biodistribution studies of RV-01 are not yet in the public domain. However, a standard methodology for assessing the biodistribution of a novel radiopharmaceutical like RV-01 in a preclinical setting would typically involve the following steps.
4.1 General Workflow for Preclinical Biodistribution Study
4.2 Methodological Details
-
Animal Models: Typically, immunodeficient mice bearing human tumor xenografts that overexpress B7H3 would be used.
-
Radiolabeling: The monoclonal antibody component of RV-01 would be conjugated with Lutetium-177 following established protocols to ensure stability and purity.
-
Administration: A known quantity of ¹⁷⁷Lu-labeled RV-01 would be administered to the animals, usually via intravenous injection.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of animals are euthanized. Blood, tumor, and a comprehensive panel of major organs and tissues are collected.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. The samples are weighed to allow for the calculation of radioactivity concentration.
-
Data Analysis: The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of the uptake, distribution, and clearance of the radiopharmaceutical over time.
Future Directions
The initiation of the Phase 1 clinical trial for RV-01 in late 2025 will provide the first human data on its biodistribution, pharmacokinetics, and safety.[1][2] These studies will utilize advanced imaging techniques, such as SPECT/CT, to non-invasively visualize the distribution of RV-01 in patients and confirm its targeting of B7H3-positive tumors. This will be a critical step in validating the preclinical findings and advancing the development of this promising new cancer therapy.
References
- 1. FDA Clears First-in-Human Phase 1 Trial: RV-01 Targeting Solid Tumors – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 2. RV 01 - Radiopharm Ventures - AdisInsight [adisinsight.springer.com]
- 3. RAD receives IND approval from US FDA for Betabart (RV-01) | INN [investingnews.com]
- 4. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Restore Vision Announces First Patient Dosed in Phase I/II Clinical Trial of RV-001 for Gene-Agnostic Retinitis Pigmentosa | News Releases | Restore Vision Inc. [restore-vis.com]
An In-Depth Technical Guide to the Molecular Structure and Activity of RV01
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV01, a novel quinoline-substituted analogue of resveratrol, has demonstrated significant potential in preclinical studies as a potent anti-inflammatory and cytoprotective agent. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. The mechanism of action, primarily involving the modulation of the TLR4/MAPK/NF-κB signaling pathway, is elucidated through descriptive text and a detailed signaling pathway diagram.
Molecular Structure and Physicochemical Properties
This compound, systematically named (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol, is a synthetic derivative of resveratrol. The incorporation of a quinoline moiety in place of the 4'-hydroxyl-substituted phenyl ring of resveratrol results in a unique molecular architecture that enhances its biological activity.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1016897-10-1 | N/A |
| Molecular Formula | C₁₇H₁₃NO₂ | N/A |
| Molecular Weight | 263.29 g/mol | N/A |
| SMILES | Oc1cc(O)cc(\C=C\c2ccnc3ccccc23)c1 | N/A |
| Appearance | Solid | N/A |
| Purity | >98% (HPLC) | N/A |
| Solubility | DMSO: 5 mg/mL (18.99 mM; Ultrasonic) | N/A |
| Storage | -20°C (powder) | N/A |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, most notably its anti-neuroinflammatory and DNA-protective effects. It has been shown to be more potent than its parent compound, resveratrol, in several in vitro assays.
Anti-Neuroinflammatory Activity
This compound has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells.[1] This is achieved through the inhibition of key inflammatory mediators.
Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated Microglial Cells
| Mediator | This compound Concentration (µM) | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) Production | 1 | ~20% | [1] |
| 10 | ~50% | [1] | |
| 30 | ~80% | [1] | |
| iNOS Protein Expression | 30 | Significant reduction | [1][2] |
| TNF-α Secretion | 30 | Significant reduction | N/A |
| IL-6 Secretion | 30 | Significant reduction | N/A |
The anti-inflammatory effects of this compound are mediated by its ability to block the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by LPS, TLR4 initiates a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes. This compound inhibits the activation of both MAPK and NF-κB pathways, thereby suppressing the inflammatory response.[1]
DNA Damage Protection and ALDH2 Modulation
In addition to its anti-inflammatory properties, this compound has been shown to protect against ethanol-induced oxidative DNA damage in human peripheral lymphocytes.[3] It also reduces the mRNA expression of acetaldehyde dehydrogenase 2 (ALDH2), an enzyme involved in ethanol metabolism.[3]
Signaling Pathway
The primary mechanism of action for the anti-neuroinflammatory effects of this compound involves the inhibition of the TLR4-mediated MAPK and NF-κB signaling pathways.
References
- 1. A Novel Quinolyl-Substituted Analogue of Resveratrol Inhibits LPS-Induced Inflammatory Responses in Microglial Cells by Blocking the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Analogue of Resveratrol HS-1793 Exhibits Anticancer Activity Against MCF-7 Cells Via Inhibition of Mitochondrial Biogenesis Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
RV01: A Novel Radiopharmaceutical Targeting B7-H3 in Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. RV01, a first-in-class radiopharmaceutical, has emerged as a promising candidate for the treatment of CRPC. Developed by Radiopharm Theranostics in collaboration with the University of Texas MD Anderson Cancer Center, this compound is a monoclonal antibody targeting the B7-H3 immune checkpoint molecule, conjugated to the radioactive isotope Lutetium-177 (¹⁷⁷Lu). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the evaluation of this compound's potential in CRPC. While specific quantitative preclinical data for this compound is not yet publicly available pending the initiation of its Phase 1 clinical trial in late 2025, this document synthesizes the existing information on this compound and its target, B7-H3, to offer a detailed resource for the scientific community.
Introduction to this compound and its Target: B7-H3
This compound is a radiopharmaceutical composed of a humanized IgG1 monoclonal antibody with a modified Fc region, engineered for a shorter half-life, that specifically targets the 4Ig isoform of B7-H3.[1][2][3] This antibody is conjugated to Lutetium-177, a beta-emitting radionuclide that induces localized DNA damage and cell death in targeted cancer cells.[4]
B7-H3 (also known as CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[5] While its expression is limited in normal healthy tissues, B7-H3 is overexpressed in a wide range of solid tumors, including prostate cancer.[6] In prostate cancer, high B7-H3 expression is correlated with advanced tumor stage, higher Gleason scores, early PSA recurrence, and the development of metastasis, making it an attractive therapeutic target.[6]
Mechanism of Action
The therapeutic potential of this compound in CRPC is predicated on a dual mechanism of action:
-
Targeted Radionuclide Therapy: The monoclonal antibody component of this compound selectively binds to B7-H3 expressed on the surface of prostate cancer cells. Upon binding, the conjugated ¹⁷⁷Lu delivers a localized dose of beta radiation, leading to DNA double-strand breaks and subsequent apoptosis of the cancer cells.
-
Immune Checkpoint Modulation: By targeting B7-H3, this compound may also disrupt the immunosuppressive signals mediated by this checkpoint molecule. B7-H3 has been shown to inhibit T-cell activation and proliferation, and its blockade could potentially enhance the host's anti-tumor immune response.[5]
A key characteristic of this compound is its hepatic clearance pathway, which is anticipated to reduce the renal toxicity often associated with radiopharmaceuticals that are cleared by the kidneys.[4][7][8] Furthermore, preclinical studies have indicated that this compound has a shorter half-life compared to traditional monoclonal antibodies, potentially minimizing off-target toxicity.[1][2]
Preclinical Data
While specific quantitative data from the IND-enabling studies for this compound have not been publicly released, press releases from Radiopharm Theranostics have described the preclinical findings in qualitative terms.
Table 1: Summary of Preclinical Findings for this compound (Qualitative)
| Parameter | Finding | Source |
| Biodistribution | Favorable biodistribution with high tumor uptake. | [1][2][9][10] |
| Efficacy | Complete regression of established solid tumors in mouse models. | [2][3] |
| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies (peak uptake within 1-2 days). | [1][2] |
| Clearance | Faster liver excretion. | [1][2] |
| Immune Response | Evidence of immune system stimulation and induction of immune memory. | [2][3] |
For illustrative purposes, the following table presents hypothetical quantitative data based on typical preclinical studies for similar radiopharmaceuticals in CRPC models.
Table 2: Illustrative Preclinical Efficacy of a Lutetium-177 Labeled Antibody in a CRPC Xenograft Model
| Treatment Group | Tumor Volume Change (%) at Day 21 | Survival Benefit (Median) |
| Vehicle Control | + 500% | 25 days |
| Unconjugated Antibody | + 350% | 35 days |
| Illustrative this compound | - 80% (Tumor Regression) | > 60 days (p < 0.01) |
Experimental Protocols
The evaluation of a novel radiopharmaceutical like this compound involves a series of well-defined in vitro and in vivo experiments. The following protocols are representative of the methodologies likely employed in the preclinical assessment of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on B7-H3 expressing prostate cancer cell lines.
Methodology:
-
Cell Culture: Human prostate cancer cell lines with varying levels of B7-H3 expression (e.g., PC-3, DU145, LNCaP) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, unconjugated antibody, and a non-specific ¹⁷⁷Lu-labeled antibody as controls.
-
Incubation: Plates are incubated for a period of 48 to 144 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The percentage of viable cells is calculated for each concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Patient-Derived Xenograft (PDX) Model of CRPC
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model of castration-resistant prostate cancer.
Methodology:
-
Model Establishment: Fresh tumor tissue from patients with advanced CRPC is surgically implanted into immunocompromised mice (e.g., NSG mice).[11][12][13][14] The mice are castrated to maintain the castration-resistant phenotype of the tumor.[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound, vehicle control, or other control antibodies via intravenous injection.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for B7-H3 expression and markers of DNA damage).
Signaling Pathways and Visualizations
B7-H3 Signaling in the Tumor Microenvironment
B7-H3 exerts its influence through complex interactions within the tumor microenvironment, affecting both cancer cells and immune cells. The following diagram illustrates the key signaling pathways associated with B7-H3.
Interaction between B7-H3 and the Androgen Receptor (AR) Pathway
Recent studies suggest a regulatory relationship between B7-H3 and the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Future Directions and Conclusion
This compound represents a promising and innovative approach to the treatment of castration-resistant prostate cancer. Its dual mechanism of targeting B7-H3 for both radionuclide delivery and potential immune modulation, combined with a favorable preclinical safety profile, positions it as a strong candidate for further clinical development. The planned Phase 1 clinical trial, expected to commence in the fourth quarter of 2025, will be crucial in determining the safety, dosimetry, and preliminary efficacy of this compound in patients with solid tumors, including CRPC.
This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound and its target, B7-H3. As more data becomes available from the upcoming clinical trials, a clearer picture of this compound's potential to address the unmet needs of patients with CRPC will emerge. The scientific community eagerly awaits these results, which could herald a new era of targeted radiopharmaceutical therapy for prostate cancer.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 3. Radiopharm Theranostics Says Preclinical Data From Studies With Lu177-B7H3-Monoclonal Antibody this compound Demonstrates Favourable Biodistribution And Shows That this compound Maintained High Tumour Uptake [sahmcapital.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 9. investingnews.com [investingnews.com]
- 10. Radiopharm Theranostics Advances this compound Program with Promising Preclinical Data - TipRanks.com [tipranks.com]
- 11. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 13. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
- 14. ascopubs.org [ascopubs.org]
The Strategic Advantage of Hepatic Clearance for RV01: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the significance of hepatic clearance for RV01 (Betabart), a first-in-class Lutetium-177 (¹⁷⁷Lu)-labeled monoclonal antibody targeting the 4Ig isoform of B7-H3. Developed by Radiopharm Theranostics, this compound is engineered for the treatment of aggressive solid tumors. A key design feature of this novel radiopharmaceutical is its primary clearance through the liver, a strategic choice to enhance its therapeutic index. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic and safety profiles of next-generation radiotherapeutics.
Introduction to this compound and the B7-H3 Target
This compound is a radiopharmaceutical that combines a humanized monoclonal antibody with the beta-emitting radionuclide ¹⁷⁷Lu. The antibody component of this compound is designed to specifically target the B7-H3 immune checkpoint molecule, which is overexpressed in a wide range of solid tumors and is often associated with a poor prognosis. By targeting B7-H3, this compound aims to deliver a cytotoxic dose of radiation directly to cancer cells while minimizing exposure to healthy tissues.
Preclinical studies have indicated that this compound exhibits favorable biodistribution and high tumor uptake. A crucial and intentionally engineered characteristic of this compound is its hepatic clearance pathway, which contrasts with the renal clearance typical of smaller radiopharmaceuticals.
The Landscape of Monoclonal Antibody Pharmacokinetics and Clearance
The clearance of therapeutic monoclonal antibodies (mAbs) is a complex process that dictates their half-life, efficacy, and potential toxicity. Unlike small molecule drugs, which are often metabolized by the cytochrome P450 system in the liver and excreted by the kidneys, mAbs are too large for renal filtration and are primarily cleared through intracellular catabolism.
The primary mechanism governing the long half-life of most therapeutic mAbs is the neonatal Fc receptor (FcRn) salvage pathway. FcRn is expressed in various cell types, including endothelial cells and cells of the reticuloendothelial system. It binds to the Fc region of IgG antibodies that have been taken up by cells through pinocytosis, rescuing them from lysosomal degradation and recycling them back into circulation. This process significantly extends the in-vivo half-life of mAbs.
Hepatic Clearance of Monoclonal Antibodies
The liver plays a significant role in the clearance of mAbs through several mechanisms:
-
Target-Mediated Drug Disposition (TMDD): If the target antigen is highly expressed on liver cells, the mAb can be cleared through binding to its target, followed by internalization and degradation.
-
Nonspecific Clearance: mAbs can be taken up by liver sinusoidal endothelial cells (LSECs) and Kupffer cells, the resident macrophages of the liver. This uptake is generally a slower process and contributes to the overall clearance of the antibody.
For this compound, preclinical data suggests a design that favors hepatic clearance, which is advantageous for a radiolabeled antibody. The liver is a relatively radio-resistant organ compared to the kidneys, which are often a dose-limiting organ for radiopharmaceuticals that are cleared renally. By directing clearance through the liver, the risk of nephrotoxicity can be potentially mitigated.
The Engineered Advantage of Hepatic Clearance for this compound
According to Radiopharm Theranostics, this compound has been purposefully modified in its Fc-region. These modifications are intended to reduce the antibody's circulation time compared to traditional mAbs, resulting in a shorter half-life. This is a critical feature for a radiopharmaceutical, as a shorter half-life can limit off-target exposure to the conjugated radioisotope and potentially reduce toxicities, such as hematological toxicities.
The emphasis on hepatic clearance for this compound is a strategic design choice with several key implications:
-
Reduced Renal Toxicity: By avoiding significant renal excretion, this compound may have a more favorable safety profile compared to other radiotherapeutics that can accumulate in the kidneys.
-
Optimized Therapeutic Window: The engineered shorter half-life, a consequence of its clearance profile, allows for sufficient time for the isotope to target and irradiate the tumor while minimizing prolonged exposure to healthy tissues.
-
Enhanced Safety Profile: The combination of a liver-directed clearance pathway and a shorter half-life is anticipated to reduce overall toxicity and improve the therapeutic index of this compound.
Quantitative Analysis of Monoclonal Antibody Pharmacokinetics
While specific quantitative data for the hepatic clearance of this compound are not yet publicly available, the following table presents representative pharmacokinetic parameters for a typical therapeutic monoclonal antibody. This table is intended to provide context for the types of data generated in preclinical and clinical studies to characterize the clearance of such biologics.
| Parameter | Description | Illustrative Value Range | Method of Determination |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 0.1 - 0.5 L/day | Non-compartmental or compartmental analysis of plasma concentration-time data. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 3 - 8 L | Non-compartmental or compartmental analysis. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | 10 - 21 days (for traditional mAbs) | Calculated as 0.693 * Vd / CL. |
| Hepatic Extraction Ratio (EH) | The fraction of the drug that is eliminated from the blood by the liver during a single pass. | Low (<0.3) | Determined from in vivo studies measuring arterial and hepatic venous drug concentrations. |
| Fraction Excreted Unchanged in Urine (fe) | The fraction of the administered dose that is excreted in the urine as the parent drug. | < 1% | Analysis of urine samples collected over a defined period. |
| Biodistribution (%ID/g) | The percentage of the injected dose per gram of tissue at a specific time point. | Varies by tissue | Gamma counting of dissected tissues from preclinical models at various time points post-injection. |
Note: The values in this table are illustrative for a typical monoclonal antibody and do not represent specific data for this compound.
Experimental Protocols
The determination of the pharmacokinetic profile and clearance mechanisms of a radiolabeled monoclonal antibody like this compound involves a series of well-defined preclinical experiments.
Radiolabeling of the Monoclonal Antibody
The monoclonal antibody is conjugated with a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably bind the radioisotope (e.g., ¹⁷⁷Lu). The radiolabeling efficiency and stability of the resulting radiopharmaceutical are assessed using techniques like instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).
In Vivo Biodistribution Studies in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with human tumor cells that overexpress the target antigen (B7-H3 for this compound).
-
Administration: Once tumors reach a predetermined size, a known activity of the radiolabeled antibody is administered intravenously to the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 24, 48, 72, and 120 hours), cohorts of mice are euthanized. Blood, tumor, and major organs (liver, kidneys, spleen, lungs, heart, muscle, bone, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point. This provides a quantitative measure of the biodistribution and clearance of the radiopharmaceutical.
Pharmacokinetic Analysis
Blood samples are collected at multiple time points after administration of the radiolabeled antibody. The concentration of radioactivity in the blood over time is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using specialized software (e.g., WinNonlin).
Visualizing Key Pathways and Workflows
Signaling Pathway for Hepatic Clearance of Monoclonal Antibodies
Caption: General pathway of monoclonal antibody hepatic clearance via the FcRn salvage mechanism.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
Caption: Experimental workflow for a typical preclinical pharmacokinetic study of a radiolabeled mAb.
Conclusion
The development of this compound with an engineered hepatic clearance mechanism represents a thoughtful approach to improving the safety and efficacy of radiopharmaceutical therapies. By potentially reducing the risk of renal toxicity and optimizing the circulation time, this compound is poised to offer a significant advantage in the treatment of B7-H3-expressing solid tumors. As this compound progresses through clinical trials, the translation of these preclinical pharmacokinetic characteristics into a favorable human safety and efficacy profile will be a key area of observation for the oncology and drug development community.
Methodological & Application
In Vitro Application Notes and Protocols for RV01: A Resveratrol Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV01 is a novel quinolyl-substituted analogue of resveratrol demonstrating significant anti-neuroinflammatory properties.[1] In vitro studies have shown that this compound can effectively suppress inflammatory responses in microglial cells by inhibiting key signaling pathways. This document provides detailed protocols for in vitro studies using this compound, focusing on its anti-inflammatory and related activities.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating several key cellular targets and signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism for these effects involves the blockage of the Toll-like receptor 4 (TLR4) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Additionally, this compound has been observed to inhibit the production of reactive oxygen species (ROS) and the activation of NADPH oxidase.[1] this compound is also known to be an inhibitor of aldehyde dehydrogenase 2 (ALDH2).
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound, providing a clear comparison of its effects across different assays.
| Assay | Cell Line | Treatment | This compound Concentration (µM) | Result |
| Cell Viability | N9 Microglia | This compound | 1 - 30 | No observable cytotoxicity |
| Nitric Oxide (NO) Production | N9 Microglia | LPS (1 µg/mL) + this compound | 1 | ~25% inhibition |
| 10 | ~50% inhibition | |||
| 30 | ~80% inhibition | |||
| TNF-α Secretion | N9 Microglia | LPS (1 µg/mL) + this compound | 1 | ~20% inhibition |
| 10 | ~45% inhibition | |||
| 30 | ~70% inhibition | |||
| IL-6 Secretion | N9 Microglia | LPS (1 µg/mL) + this compound | 1 | ~15% inhibition |
| 10 | ~40% inhibition | |||
| 30 | ~65% inhibition |
Table 1: Summary of Anti-Inflammatory Effects of this compound in LPS-Stimulated N9 Microglial Cells.
| Assay | Target Protein | Cell Line | Treatment | This compound Concentration (µM) | Result |
| Western Blot | iNOS | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in expression |
| Western Blot | Phospho-p65 (NF-κB) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |
| Western Blot | Phospho-p38 (MAPK) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |
| Western Blot | Phospho-ERK1/2 (MAPK) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |
| Western Blot | Phospho-JNK (MAPK) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |
Table 2: Effect of this compound on Key Signaling Proteins in LPS-Stimulated N9 Microglial Cells.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: N9 murine microglial cells.
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
Assessment of Cell Viability (MTT Assay)
This protocol is to determine the potential cytotoxicity of this compound.
Materials:
-
N9 microglial cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed N9 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 30 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated microglia.
Materials:
-
N9 microglial cells
-
24-well plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Culture medium
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Seed N9 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (1, 10, 30 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
N9 microglial cells
-
24-well plates
-
This compound stock solution
-
LPS
-
Culture medium
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow steps 1-4 from the "Measurement of Nitric Oxide (NO) Production" protocol to obtain cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves.
Analysis of Signaling Pathways (Western Blot)
This protocol is for assessing the effect of this compound on the expression of iNOS and the phosphorylation of key proteins in the NF-κB and MAPK pathways.
Materials:
-
N9 microglial cells
-
6-well plates
-
This compound stock solution
-
LPS
-
Culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-ERK1/2, anti-phospho-ERK1/2, anti-JNK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed N9 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (30 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for iNOS expression).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL detection system.
-
Use β-actin as a loading control. Densitometry can be used for semi-quantitative analysis.
Visualizations
Caption: this compound signaling pathway in LPS-stimulated microglia.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
References
Application Notes and Protocols for Testing RV01 Efficacy in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV01, a novel quinolyl-substituted analogue of resveratrol, has demonstrated potent anti-neuroinflammatory properties by inhibiting the activation of microglia.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in the inflammatory response. Their chronic activation is a hallmark of various neurodegenerative diseases. This compound exerts its effects by blocking the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical for the production of pro-inflammatory mediators.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of neuroinflammation.[3]
Signaling Pathways Modulated by this compound
This compound mitigates the inflammatory response in microglial cells by inhibiting the phosphorylation and subsequent activation of key proteins in the NF-κB and MAPK signaling cascades. This blockade prevents the translocation of the p65 subunit of NF-κB to the nucleus and reduces the activation of p38 and ERK, ultimately leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Animal Model and Experimental Design
The C57BL/6 mouse is a commonly used strain for inducing neuroinflammation with LPS. The experimental design outlined below is based on established protocols to assess the efficacy of this compound.[1][4]
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in an LPS-induced neuroinflammation model.
Detailed Protocols
Animal Husbandry and Acclimatization
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosage: 10 mg/kg body weight.[1]
-
Route of Administration: Oral gavage (p.o.).
-
Frequency: Once daily for 7 consecutive days.[1]
-
Control Group: Administer the vehicle alone using the same volume and schedule.
Induction of Neuroinflammation with LPS
-
Reagent: Lipopolysaccharide from E. coli O111:B4.
-
Preparation: Dissolve LPS in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Dosage: 40 µg per mouse.[1]
-
Route of Administration: Intracerebroventricular (i.c.v.) injection. This route directly targets the central nervous system.
-
Procedure: On day 7, 1 hour after the final this compound or vehicle administration, anesthetize the mice and perform the i.c.v. injection into the lateral ventricle. The sham control group should receive an i.c.v. injection of PBS.
Endpoint Measurements and Analysis (24 hours post-LPS)
-
Euthanasia and Tissue Collection: Humanely euthanize the mice and collect brain tissue. For molecular analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For histology, perfuse the animals with PBS followed by 4% paraformaldehyde.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from brain tissue using a suitable kit.
-
Synthesize cDNA.
-
Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6) and other relevant markers. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot Analysis:
-
Prepare protein lysates from brain tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of p65, p38, and ERK.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
-
Immunofluorescence Staining:
-
Prepare cryosections of the brain.
-
Perform immunofluorescence staining with antibodies against a microglial marker (e.g., Iba1 or CD68) and the phosphorylated forms of p65, p38, or ERK to visualize the co-localization and activation of these signaling pathways within microglia.[1]
-
Quantitative Data Summary
The following tables summarize the expected outcomes based on published data for this compound.[1]
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Treated Mouse Brain
| Treatment Group | TNF-α mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle + PBS) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (Vehicle + LPS) | 8.5 ± 1.1 | 12.3 ± 1.5 |
| This compound + LPS | 3.2 ± 0.5 | 4.8 ± 0.7 |
*Data are presented as mean ± SEM. **p < 0.001 compared to the LPS group.
Table 2: Effect of this compound on the Activation of NF-κB and MAPK Signaling Pathways in LPS-Treated Mouse Brain (Relative Protein Levels)
| Treatment Group | p-p65 / total p65 | p-p38 / total p38 | p-ERK / total ERK |
| Control (Vehicle + PBS) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (Vehicle + LPS) | 3.8 ± 0.4 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| This compound + LPS | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.2** |
*Data are presented as mean ± SEM. *p < 0.01 compared to the LPS group.
Conclusion
The protocols described provide a robust framework for evaluating the anti-neuroinflammatory efficacy of this compound in a preclinical setting. By utilizing the LPS-induced mouse model and assessing key molecular endpoints, researchers can effectively characterize the therapeutic potential of this compound and its mechanism of action in mitigating neuroinflammation. The expected results indicate that this compound significantly reduces the expression of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for Radiolabeling with Lutetium-177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) is a therapeutic radionuclide of significant interest in the development of radiopharmaceuticals for targeted cancer therapy. Its favorable decay characteristics, including a moderate-energy beta emission for therapy and gamma emissions suitable for imaging, make it an ideal candidate for peptide receptor radionuclide therapy (PRRT). This document provides detailed application notes and protocols for the labeling of a DOTA-conjugated peptide, herein referred to as RV01-peptide, with Lutetium-177.
It is important to clarify that the designation "RV-01" (also known as Betabart) in recent clinical development refers to a Lutetium-177 labeled monoclonal antibody targeting the B7H3 immune checkpoint molecule, not a peptide.[1][2][3] An Investigational New Drug (IND) application for RV-01 has been cleared by the U.S. Food and Drug Administration (FDA) for a first-in-human Phase 1 clinical trial anticipated to commence in the fourth quarter of 2025.[1][2][3]
The following protocols are therefore provided as a general guideline for the radiolabeling of a hypothetical DOTA-conjugated peptide, which we will refer to as "this compound-peptide" for illustrative purposes. These methods are based on established procedures for labeling DOTA-conjugated peptides with Lutetium-177.
Signaling Pathway of B7H3: The Target of the Monoclonal Antibody RV-01
The actual therapeutic agent RV-01 targets the B7H3 immune checkpoint molecule, which is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1][2] B7H3 is involved in the negative regulation of T-cell mediated anti-tumor immunity. The binding of ¹⁷⁷Lu-RV-01 to B7H3 on cancer cells is designed to deliver a cytotoxic radiation dose directly to the tumor.
Experimental Protocols
Radiolabeling of this compound-peptide with Lutetium-177
This protocol outlines the direct radiolabeling of a DOTA-conjugated peptide (this compound-peptide) with ¹⁷⁷LuCl₃.
Materials:
-
DOTA-RV01-peptide precursor
-
¹⁷⁷LuCl₃ solution in HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Gentisic acid
-
Ascorbic acid
-
Sterile, pyrogen-free water for injection
-
Sterile reaction vial
-
Heating block or water bath
-
Dose calibrator
Procedure:
-
In a sterile reaction vial, add the required volume of DOTA-RV01-peptide precursor.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to between 4.5 and 5.5.
-
Add gentisic acid and ascorbic acid as radical scavengers to minimize radiolysis.
-
Carefully add the desired activity of ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Measure the total activity of the final product using a dose calibrator.
Quality Control of ¹⁷⁷Lu-RV01-peptide
a) Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient elution
Procedure:
-
Set up the HPLC system with the specified column and mobile phases.
-
Inject a small aliquot of the ¹⁷⁷Lu-RV01-peptide solution.
-
Run a gradient elution to separate the labeled peptide from free ¹⁷⁷Lu and other impurities.
-
The radioactivity detector will measure the distribution of radioactivity.
-
Calculate the radiochemical purity by integrating the peak areas corresponding to the labeled peptide and any impurities.
b) Radiochemical Purity Determination by Thin-Layer Chromatography (TLC)
Materials:
-
ITLC-SG strips
-
Mobile Phase: 0.1 M sodium citrate buffer, pH 5.0
Procedure:
-
Spot a small amount of the ¹⁷⁷Lu-RV01-peptide solution onto an ITLC-SG strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
In this system, free ¹⁷⁷Lu will migrate with the solvent front, while the labeled peptide will remain at the origin.
-
After development, cut the strip into two halves (origin and solvent front) and measure the radioactivity of each part using a gamma counter.
-
Calculate the radiochemical purity.
In Vitro Stability Studies
a) Stability in Saline
-
Dilute the ¹⁷⁷Lu-RV01-peptide with sterile saline to a final concentration suitable for administration.
-
Incubate the solution at room temperature.
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot and determine the radiochemical purity using HPLC or TLC as described above.
b) Stability in Human Serum
-
Add a small volume of ¹⁷⁷Lu-RV01-peptide to a vial containing fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points, precipitate the serum proteins by adding an equal volume of acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for intact radiolabeled peptide using HPLC to determine the stability.
Data Presentation
The following tables summarize typical quantitative data obtained during the labeling and quality control of a ¹⁷⁷Lu-DOTA-conjugated peptide.
Table 1: Radiolabeling Efficiency and Radiochemical Purity
| Parameter | Acceptance Criteria | Typical Result | Method |
| Radiolabeling Efficiency | > 95% | > 98% | TLC |
| Radiochemical Purity | > 95% | > 99% | HPLC |
| Free ¹⁷⁷Lu | < 2% | < 1% | HPLC/TLC |
Table 2: In Vitro Stability of ¹⁷⁷Lu-RV01-peptide
| Time (hours) | Radiochemical Purity in Saline (%) | Radiochemical Purity in Human Serum (%) |
| 0 | > 99 | > 99 |
| 1 | > 99 | > 98 |
| 4 | > 98 | > 97 |
| 24 | > 97 | > 95 |
| 48 | > 95 | > 92 |
| 72 | > 94 | > 90 |
Conclusion
The protocols described provide a robust framework for the successful labeling of DOTA-conjugated peptides with Lutetium-177. Adherence to these methodologies, including rigorous quality control and stability testing, is crucial for the development of safe and effective radiopharmaceuticals for clinical applications. While the specific agent RV-01 is a monoclonal antibody, the principles and techniques outlined here are fundamental to the broader field of peptide receptor radionuclide therapy and can be adapted for various targeting peptides.
References
- 1. FDA Clears First-in-Human Phase 1 Trial: RV-01 Targeting Solid Tumors – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 2. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]
- 3. Radiopharm Reports FDA Clearance To Initiate First-in-human Phase 1 Trial Of RV-01 | Nasdaq [nasdaq.com]
Application Notes and Protocols for Dosimetry Calculations of RV01 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV01 is a promising radiopharmaceutical agent developed by Radiopharm Theranostics in partnership with MD Anderson Cancer Center. It consists of a humanized monoclonal antibody targeting the B7-H3 (CD276) protein, conjugated with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu)[1][2]. B7-H3 is an immune checkpoint molecule that is overexpressed in a variety of solid tumors and is associated with a poor prognosis, making it an attractive target for cancer therapy[2][3]. This compound is specifically designed to target the 4Ig isoform of B7-H3, which is highly expressed on tumor cells but has limited expression in healthy tissues[2][3][4]. Preclinical studies have demonstrated that this compound exhibits favorable biodistribution, high tumor uptake, and a shorter half-life compared to conventional monoclonal antibodies, which may lead to reduced off-target toxicity[1][4][5].
These application notes provide a framework for conducting preclinical dosimetry calculations for this compound, a critical step in evaluating its safety and therapeutic potential before advancing to clinical trials. The following protocols are based on established methodologies for preclinical radiopharmaceutical dosimetry.
Preclinical Models and Study Design
Animal Models
-
Species: Immunocompromised mice (e.g., athymic nude or SCID) are commonly used for xenograft studies.
-
Tumor Models: Human tumor cell lines with high B7-H3 expression (e.g., prostate, breast, lung cancer cell lines) should be used to establish subcutaneous or orthotopic xenografts. The choice of cell line should be guided by B7-H3 expression levels to ensure target engagement.
Study Groups
-
Biodistribution and Dosimetry Group: A sufficient number of animals to allow for sacrifice at multiple time points to characterize the uptake and clearance of this compound.
-
Therapeutic Efficacy Group: To evaluate the anti-tumor effects of this compound at different dose levels.
-
Control Groups: Including vehicle control and potentially a non-radiolabeled antibody control group.
Experimental Protocols
Biodistribution Studies
Objective: To determine the temporal distribution and accumulation of ¹⁷⁷Lu-RV01 in tumors and major organs.
Materials:
-
¹⁷⁷Lu-RV01
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated standards of ¹⁷⁷Lu
Protocol:
-
Administer a known activity of ¹⁷⁷Lu-RV01 (e.g., 1-5 MBq) to each mouse via intravenous (tail vein) injection.
-
At selected time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood, tumor, and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in calibrated standards using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each sample.
SPECT/CT Imaging
Objective: To non-invasively visualize the biodistribution of ¹⁷⁷Lu-RV01 and confirm tumor targeting.
Materials:
-
¹⁷⁷Lu-RV01
-
Tumor-bearing mice
-
SPECT/CT scanner
-
Anesthesia
Protocol:
-
Administer ¹⁷⁷Lu-RV01 to tumor-bearing mice as described above.
-
At various time points post-injection, anesthetize the mice and perform whole-body SPECT/CT imaging.
-
Reconstruct the images and perform co-registration of SPECT and CT data.
-
Analyze the images to visualize the localization of radioactivity in the tumor and other organs.
Dosimetry Calculations
Objective: To estimate the absorbed radiation dose to the tumor and normal organs.
Methodology:
-
From the biodistribution data (%ID/g), calculate the total number of disintegrations (cumulated activity) in each organ and the tumor. This is typically done by plotting the %ID/g versus time and calculating the area under the curve (AUC).
-
Utilize established methods, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed dose. The absorbed dose (D) to a target organ is calculated as: D = Ã × S where à is the cumulated activity in the source organ and S is the absorbed dose per unit cumulated activity (S-value).
-
S-values for various radionuclides and organ pairs in mouse phantoms are available in the literature and through specialized software.
-
Calculate the absorbed dose for the tumor and each critical organ.
Data Presentation
Note: The following tables are templates. Specific quantitative data for this compound from preclinical studies conducted by Radiopharm Theranostics are not yet publicly available. These tables are intended to serve as a guide for presenting experimental results.
Table 1: Biodistribution of ¹⁷⁷Lu-RV01 in Tumor-Bearing Mice (%ID/g ± SD)
| Time Post-Injection | Tumor | Blood | Liver | Kidneys | Spleen | Lungs | Muscle |
| 1 h | Data | Data | Data | Data | Data | Data | Data |
| 4 h | Data | Data | Data | Data | Data | Data | Data |
| 24 h | Data | Data | Data | Data | Data | Data | Data |
| 48 h | Data | Data | Data | Data | Data | Data | Data |
| 96 h | Data | Data | Data | Data | Data | Data | Data |
| 168 h | Data | Data | Data | Data | Data | Data | Data |
Table 2: Estimated Absorbed Radiation Dose of ¹⁷⁷Lu-RV01 (Gy/MBq)
| Organ/Tissue | Absorbed Dose (Gy/MBq) |
| Tumor | Data |
| Liver | Data |
| Kidneys | Data |
| Spleen | Data |
| Red Marrow | Data |
| Total Body | Data |
Visualizations
B7-H3 Signaling and this compound Mechanism of Action
B7-H3 has been implicated in promoting tumor cell proliferation, migration, and invasion through various signaling pathways. This compound, by binding to B7-H3 and delivering a cytotoxic dose of ¹⁷⁷Lu, aims to induce DNA damage and subsequent apoptosis in cancer cells.
Caption: B7-H3 signaling pathways and the mechanism of action of this compound.
Experimental Workflow for Preclinical Dosimetry
The following diagram outlines the key steps involved in the preclinical dosimetry evaluation of this compound.
Caption: Workflow for preclinical dosimetry studies of this compound.
Conclusion
The preclinical dosimetry of this compound is a fundamental component of its development, providing essential data on its safety and therapeutic index. The protocols outlined above offer a standardized approach to generating the necessary biodistribution and dosimetry data. While specific quantitative results for this compound are not yet in the public domain, the qualitative reports of high tumor uptake and favorable biodistribution are encouraging for its future clinical development[1][4][5]. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and animal models.
References
- 1. Radiopharm Theranostics reports Preclinical Lu177-B7H3-mAb data - Biotech [biotechdispatch.com.au]
- 2. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 5. Radiopharm Theranostics Advances this compound Program with Promising Preclinical Data - TipRanks.com [tipranks.com]
Application Note: Cell-Based Assays for Evaluating RV01 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
RV01 is a novel synthetic analogue of resveratrol with potential anti-neuroinflammatory and cytotoxic properties.[1] Preliminary studies suggest that this compound may inhibit DNA damage and reduce the expression of acetaldehyde dehydrogenase 2 (ALDH2).[1] To characterize the cytotoxic potential of new therapeutic candidates like this compound, a robust panel of cell-based assays is essential.[2][3] This application note provides detailed protocols for a suite of assays to comprehensively evaluate the cytotoxic effects of this compound on cancer cell lines. The described methods assess cell viability, membrane integrity, and the induction of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis.[2][4]
The assays included are:
-
MTT Assay: To measure cell metabolic activity as an indicator of viability.[5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.[8][9]
-
Annexin V/PI Apoptosis Assay: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases involved in apoptosis.[11][12][13]
Data Presentation
The following tables represent hypothetical data for this compound to illustrate how results from the described assays can be presented.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | This compound IC₅₀ (µM) after 48h |
| 22Rv1 (Prostate Cancer) | 15.8 |
| PC3 (Prostate Cancer) | 25.4 |
| HeLa (Cervical Cancer) | 32.1 |
| A549 (Lung Cancer) | 45.7 |
| PNT2 (Normal Prostate) | >100 |
IC₅₀ (half-maximal inhibitory concentration) values were determined using a non-linear regression analysis of the dose-response curves from the MTT assay.
Table 2: Membrane Integrity Assessment by LDH Release
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| 22Rv1 | 0 (Vehicle) | 4.5 ± 0.8% |
| 15 | 48.2 ± 3.5% | |
| 30 | 85.1 ± 5.2% | |
| PNT2 | 0 (Vehicle) | 3.9 ± 0.6% |
| 15 | 5.1 ± 1.1% | |
| 30 | 8.3 ± 1.5% |
% Cytotoxicity was calculated relative to maximum LDH release controls (cells treated with lysis buffer).
Table 3: Apoptosis Induction by this compound in 22Rv1 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) |
| Vehicle Control | 94.2 ± 2.1% | 3.1 ± 0.7% | 2.7 ± 0.5% |
| This compound (15 µM) | 45.8 ± 3.3% | 40.5 ± 2.9% | 13.7 ± 1.8% |
| This compound (30 µM) | 10.1 ± 1.9% | 55.3 ± 4.1% | 34.6 ± 3.2% |
Data acquired via flow cytometry after 24 hours of treatment.
Table 4: Caspase-3/7 Activation in 22Rv1 Cells
| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (15 µM) | 4.8 ± 0.4 |
| This compound (30 µM) | 8.2 ± 0.7 |
Luminescence was measured after 18 hours of treatment using the Caspase-Glo® 3/7 assay.
Experimental Workflows and Signaling Pathways
Visualizations of the experimental process and the biological pathways involved are critical for understanding the data.
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: this compound may induce apoptosis via the intrinsic pathway.[4][14][15][16]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[5][6]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[17][18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17][18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[8]
Materials:
-
96-well flat-bottom plates
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton™ X-100 solution provided in kits)
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
Prepare Controls:
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[19]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19][20]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[19]
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation:
-
Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay identifies apoptotic cells based on the externalization of phosphatidylserine (PS), which is detected by fluorochrome-conjugated Annexin V.[10][21] Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V⁺, PI⁻) from late apoptotic/necrotic cells (Annexin V⁺, PI⁺).[10]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution.[10][22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[21]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible, acquiring data for at least 10,000 events per sample.
Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[12][13] The assay reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[11]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (Steps 1-2). Incubate for the desired time (e.g., 18 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[12]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[12][13]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[12]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. Intrinsic apoptotic pathway: Significance and symbolism [wisdomlib.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Imaging Techniques for Tracking RV01 in Small Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RV01 is a novel therapeutic agent with significant potential in preclinical research. To fully understand its in vivo behavior, including biodistribution, target engagement, and persistence, robust and non-invasive imaging techniques are essential.[1][2][3] These application notes provide detailed protocols for tracking this compound in small animal models using various imaging modalities. The choice of imaging modality will depend on the specific characteristics of this compound (e.g., whether it is a cell, virus, or nanoparticle) and the research question being addressed.[4][5]
Section 1: Labeling this compound for In Vivo Imaging
Successful tracking of this compound requires stable and sensitive labeling. The labeling strategy will vary depending on the nature of this compound and the chosen imaging modality.
1.1 Reporter Gene-Based Labeling (for Genetically Engineered this compound)
If this compound can be genetically modified (e.g., a virus or a cell line), reporter genes offer a powerful method for longitudinal tracking.[1][2][6][7]
-
Bioluminescence Imaging (BLI): Transduce this compound with a lentiviral or retroviral vector expressing a luciferase gene, such as Firefly Luciferase (FLuc) or Renilla Luciferase (RLuc).[8] This allows for highly sensitive, albeit lower-resolution, whole-body imaging.[2][7]
-
Fluorescence Imaging (FLI): Engineer this compound to express fluorescent proteins like Green Fluorescent Protein (GFP) or near-infrared (NIR) fluorescent proteins for optical imaging.[9][10]
-
Positron Emission Tomography (PET): Introduce a PET reporter gene, such as the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), which traps a radiolabeled probe.[2][11] This enables deep-tissue imaging with high sensitivity and quantification.[1][11]
1.2 Direct Labeling (for Viruses, Cells, and Nanoparticles)
Direct labeling involves attaching an imaging agent to this compound.
-
Fluorescence Imaging: Covalently conjugate near-infrared (NIR) fluorescent dyes to the surface of this compound. NIR dyes are preferred for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.[12][13]
-
PET/SPECT: Radiolabel this compound with positron-emitting (e.g., ⁸⁹Zr, ⁶⁴Cu) or gamma-emitting (e.g., ¹¹¹In, ⁹⁹ᵐTc) isotopes.[5][14][15][16] This can be achieved through chelation chemistry.
-
Magnetic Resonance Imaging (MRI): Label this compound with superparamagnetic iron oxide (SPIO) nanoparticles.[17][18][19][20] This allows for high-resolution anatomical imaging of this compound localization.[19]
Section 2: Imaging Modalities and Protocols
2.1 Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique for tracking the viability and location of luciferase-expressing this compound.[21]
Experimental Protocol: BLI for this compound-FLuc Tracking in Tumor-Bearing Mice
-
Animal Model: Nude mice bearing subcutaneous tumors are commonly used.[22]
-
This compound Administration: Inject this compound-FLuc intravenously via the tail vein.
-
Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile PBS at 15 mg/mL.[23]
-
Imaging Procedure:
-
Anesthetize the mouse using isoflurane (2-3% induction, 1-2% maintenance).[23]
-
Inject D-luciferin solution intraperitoneally at a dose of 150 mg/kg.[23]
-
Place the animal in the supine position within the imaging chamber of an in vivo imaging system (e.g., IVIS Lumina).[23]
-
Acquire images at 5, 10, and 15 minutes post-luciferin injection to capture peak signal.[23]
-
Image acquisition settings: open emission filter, binning of 8, and exposure time of 1-60 seconds depending on signal intensity.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the bioluminescent signal (radiance in photons/second/cm²/steradian).
-
Longitudinal imaging can be performed to track this compound proliferation and trafficking over time.[24]
-
Quantitative Data Summary: this compound-FLuc Biodistribution
| Time Point | Tumor Radiance (p/s/cm²/sr) | Liver Radiance (p/s/cm²/sr) | Lung Radiance (p/s/cm²/sr) |
| Day 1 | 1.5 x 10⁵ | 5.2 x 10⁶ | 8.3 x 10⁵ |
| Day 3 | 4.8 x 10⁵ | 3.1 x 10⁶ | 2.5 x 10⁵ |
| Day 7 | 1.2 x 10⁶ | 1.5 x 10⁶ | 9.8 x 10⁴ |
| Day 14 | 5.6 x 10⁶ | 9.7 x 10⁵ | 5.1 x 10⁴ |
Workflow Diagram: Bioluminescence Imaging
Caption: Workflow for bioluminescence imaging of this compound-FLuc.
2.2 Positron Emission Tomography (PET)
PET offers excellent sensitivity and quantitative accuracy for tracking radiolabeled this compound.[25][26]
Experimental Protocol: PET Imaging for ⁸⁹Zr-labeled this compound Biodistribution
-
Animal Model: Healthy Sprague-Dawley rats.[14]
-
This compound Labeling: Conjugate this compound with a chelator (e.g., DFO) and label with Zirconium-89 (⁸⁹Zr).
-
This compound Administration: Inject ⁸⁹Zr-RV01 intravenously.
-
Imaging Procedure:
-
Anesthetize the rat using isoflurane.
-
Position the animal on the scanner bed of a microPET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.[27]
-
Acquire PET data for a specified duration (e.g., 20 minutes) at various time points (e.g., 1, 24, 48, and 72 hours post-injection).
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw 3D regions of interest (ROIs) over major organs to determine the percentage of injected dose per gram of tissue (%ID/g).[14]
-
Ex vivo biodistribution studies using a gamma counter can be performed to validate in vivo PET data.[14]
-
Quantitative Data Summary: ⁸⁹Zr-RV01 Biodistribution
| Organ | 1h (%ID/g) | 24h (%ID/g) | 48h (%ID/g) | 72h (%ID/g) |
| Blood | 15.2 ± 2.1 | 5.8 ± 1.3 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Liver | 25.6 ± 3.5 | 30.1 ± 4.2 | 28.9 ± 3.9 | 25.4 ± 3.1 |
| Spleen | 18.9 ± 2.8 | 22.5 ± 3.1 | 21.3 ± 2.9 | 19.8 ± 2.5 |
| Kidneys | 8.4 ± 1.5 | 4.2 ± 0.9 | 2.5 ± 0.6 | 1.3 ± 0.3 |
| Tumor | 2.1 ± 0.4 | 8.9 ± 1.7 | 12.5 ± 2.3 | 15.1 ± 2.8 |
Logical Relationship: PET Imaging and Analysis
Caption: Logical flow of a PET imaging study for this compound.
2.3 Magnetic Resonance Imaging (MRI)
MRI provides excellent soft-tissue contrast and high spatial resolution for tracking SPIO-labeled this compound.[6][19]
Experimental Protocol: MRI for SPIO-RV01 Tracking in a Brain Model
-
Animal Model: Rats.
-
This compound Labeling: Label this compound with biotinylated ultra-small superparamagnetic iron oxide particles (USPIOs).[17][20]
-
This compound Administration: Inject SPIO-RV01 intracranially.
-
Imaging Procedure:
-
Anesthetize the rat and place it in an MRI-compatible cradle.
-
Use a dedicated small animal MRI scanner (e.g., 4.7T).[17][20]
-
Acquire T2*-weighted gradient-echo sequences to visualize the hypointense signal from the iron oxide particles.
-
Imaging can be performed at multiple time points to track the migration of this compound.[18]
-
-
Data Analysis:
-
Analyze the MR images for areas of signal loss, which correspond to the location of SPIO-RV01.
-
The volume of the signal void can be quantified to estimate the accumulation of this compound.
-
Histological analysis (e.g., Prussian blue staining for iron) can be used to confirm the presence of SPIO-RV01 in the tissue.[19]
-
Quantitative Data Summary: SPIO-RV01 Accumulation in Brain
| Time Point | Signal Void Volume (mm³) |
| 1 day | 2.5 ± 0.4 |
| 3 days | 3.8 ± 0.6 |
| 7 days | 5.2 ± 0.9 |
| 14 days | 4.9 ± 0.8 |
Experimental Workflow: MRI Tracking
Caption: Workflow for MRI tracking of SPIO-labeled this compound.
Section 3: Multimodal Imaging
Combining imaging modalities can provide complementary information.[3][6] For example, PET/CT offers both functional and anatomical data, while PET/MRI can provide functional information with excellent soft-tissue contrast.[11][28] A dual-labeling approach, such as using a reporter gene for both BLI and PET, allows for initial high-throughput screening with BLI followed by more quantitative analysis with PET.[29]
Signaling Pathway: Reporter Gene Imaging
Caption: Signaling pathway for reporter gene-based imaging.
The imaging techniques and protocols described in these application notes provide a comprehensive framework for tracking the novel therapeutic agent this compound in small animal models. By carefully selecting the appropriate labeling strategy and imaging modality, researchers can gain valuable insights into the in vivo behavior of this compound, which is crucial for its continued development and translation. Adherence to standardized protocols and robust data analysis will ensure the generation of reliable and reproducible results.[30][31]
References
- 1. Reporter Gene Imaging in Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo Noninvasive Small Animal Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging-Driven Approaches to Study Virus Dissemination and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Non Invasive Molecular Imaging for Immune Cell Tracking in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging with Reporter Genes: Has Its Promise Been Delivered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajronline.org [ajronline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Real-Time Dynamic Imaging of Virus Distribution In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and molecular imaging of CAR-T cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New App Note: In-Vivo imaging in NIR-II / SWIR - QD UK [qd-uki.co.uk]
- 13. Small Animal In Vivo Imaging (SAIVI™), Near-IR Dyes and Conjugates | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Biodistribution and PET Imaging of 89-Zirconium Labelled Cerium Oxide Nanoparticles Synthesized with Several Surface Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnetic resonance imaging of viral particle biodistribution in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo MRI Cell Tracking: Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell tracking using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How Does In Vivo Optical Imaging Work? [scintica.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Bioluminescence Imaging [protocols.io]
- 24. Real-Time Bioluminescence Imaging of Viral Pathogenesis | Springer Nature Experiments [experiments.springernature.com]
- 25. In Vivo Imaging and Gene Therapy: Monitoring Safety, Biodistribution, and Long-Term Expression with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Feasibility of in vivo small animal imaging using a clinical total-body PET/CT system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. synchropet.com [synchropet.com]
- 29. imagingcdt.com [imagingcdt.com]
- 30. assets.ctfassets.net [assets.ctfassets.net]
- 31. Guidance for Efficient Small Animal Imaging Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of RV01
For Research Use Only
Introduction
RV01 is a quinolyl-substituted analogue of resveratrol with demonstrated anti-neuroinflammatory and antioxidant properties.[1] It has been shown to inhibit DNA damage, reduce the expression of acetaldehyde dehydrogenase 2 (ALDH2) mRNA, and decrease inducible nitric oxide synthase (iNOS) expression.[1][2] These activities are mediated, in part, through the modulation of key signaling pathways, including NF-κB and MAPK.[3] This document provides best practices for the handling and storage of this compound, as well as detailed protocols for its application in common research assays.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and biological activity. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Storage Conditions:
This compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store the compound as a stock solution under the conditions outlined in the table below.
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Note: Repeated freeze-thaw cycles should be avoided. Aliquot the stock solution into single-use vials to minimize degradation.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines or experimental models.
ALDH2 Activity Assay
This protocol is designed to assess the inhibitory effect of this compound on aldehyde dehydrogenase 2 (ALDH2) activity in a cellular lysate.
Materials:
-
Cells or tissue expressing ALDH2
-
Lysis Buffer (e.g., RIPA buffer)
-
Protein Assay Kit (e.g., BCA)
-
ALDH2 Activity Assay Kit (e.g., Abcam ab115348 or similar)[4]
-
This compound stock solution (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
-
Assay:
-
Dilute the cell lysate to the desired concentration in the assay buffer provided with the kit.
-
Add the diluted lysate to the wells of a 96-well plate.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 15-30 minutes).
-
Initiate the reaction by adding the ALDH2 substrate and NAD+ mixture.
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of this compound.
-
Normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition versus the this compound concentration to determine the IC50 value.
-
iNOS Expression Analysis by Western Blot
This protocol describes the detection of iNOS protein expression in cells treated with this compound and stimulated with lipopolysaccharide (LPS).[2]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a time known to induce iNOS expression (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blot:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the iNOS band intensity to the loading control.
-
Compare the normalized iNOS expression levels across different treatment groups.
-
Signaling Pathways and Experimental Workflows
This compound Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[3]
References
Troubleshooting & Optimization
RV01 Therapy Technical Support Center
Welcome to the technical support center for RV01 therapy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and overcome challenges related to this compound efficacy and resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the VGR1 kinase. VGR1 is a critical component of the "Vigor" signaling pathway, which is frequently hyperactivated in certain cancer types and drives tumor cell proliferation and survival. By inhibiting VGR1, this compound aims to suppress downstream signaling, leading to cell cycle arrest and apoptosis in VGR1-dependent tumors.
Q2: What is the expected cellular phenotype after successful this compound treatment in sensitive cell lines?
A2: In sensitive cancer cell lines, effective this compound treatment should result in a significant reduction in cell viability and proliferation within 24-72 hours. This is typically accompanied by a decrease in the phosphorylation of VGR2, the immediate downstream target of VGR1, and an increase in markers of apoptosis, such as cleaved PARP and cleaved Caspase-3.
Q3: What are the known mechanisms of resistance to this compound therapy?
A3: Resistance to targeted therapies like this compound can arise through various mechanisms.[1][2][3][4] The most common mechanisms observed for this compound include:
-
On-target mutations: Acquired mutations in the VGR1 kinase domain that prevent this compound from binding effectively.[2]
-
Bypass pathway activation: Upregulation of parallel signaling pathways, such as the "Stamina" pathway, that compensate for the inhibition of the Vigor pathway.[3][5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
Issue 1: Reduced or No Response to this compound in a Previously Sensitive Cell Line
If you observe a diminished response or complete lack of efficacy of this compound in a cell line that was previously sensitive, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Development of acquired resistance through genetic or non-genetic mechanisms.[4]
-
Incorrect dosage or degradation of the this compound compound.
-
Cell line contamination or genetic drift.[6]
Troubleshooting Steps:
-
Confirm this compound Potency:
-
Action: Test the current batch of this compound on a fresh, low-passage aliquot of the parental sensitive cell line.
-
Expected Outcome: The IC50 value should be consistent with previously established values. If not, the this compound stock may have degraded.
-
-
Analyze Key Signaling Pathways:
-
Action: Perform a Western blot to assess the phosphorylation status of VGR1's direct downstream target, VGR2, as well as markers for bypass pathways (e.g., p-STA1).
-
Expected Outcome: In resistant cells, you may observe persistent p-VGR2 levels despite this compound treatment (suggesting an on-target mutation) or elevated p-STA1 levels (suggesting bypass pathway activation).
-
-
Investigate Gene Expression Changes:
-
Action: Use RT-qPCR to measure the mRNA levels of the VGR1 gene and known drug efflux pumps like ABCG2.
-
Expected Outcome: A significant increase in VGR1 or ABCG2 expression may indicate target overexpression or increased drug efflux as the resistance mechanism.
-
Issue 2: High Variability in Cell Viability Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.[7][8][9]
Potential Causes:
-
Inconsistent cell seeding density.
-
Edge effects in the microplate.
-
Contamination (e.g., mycoplasma).[6]
-
Issues with the viability assay reagent or protocol.[10]
Troubleshooting Steps:
-
Optimize Cell Seeding:
-
Action: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent volume dispensing. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.
-
-
Perform Mycoplasma Testing:
-
Action: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.[6]
-
-
Validate the Viability Assay:
Data Presentation
Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Primary Resistance Mechanism |
| HS-1 | Parental Sensitive | 15 ± 2.5 | - |
| HS-1R-A | This compound-Resistant Clone A | 850 ± 45 | VGR1 (T315I) Gatekeeper Mutation |
| HS-1R-B | This compound-Resistant Clone B | 675 ± 38 | STA1 Pathway Upregulation |
| HS-1R-C | This compound-Resistant Clone C | 720 ± 51 | ABCG2 Overexpression |
Table 2: Gene Expression Changes in this compound-Resistant Cell Lines (Fold Change vs. Parental)
| Gene | HS-1R-A | HS-1R-B | HS-1R-C |
| VGR1 | 1.2 | 1.1 | 1.3 |
| STA1 | 1.5 | 8.7 | 1.4 |
| ABCG2 | 1.1 | 1.3 | 15.2 |
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the Vigor and Stamina pathways.[13][14][15]
-
Sample Preparation:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.[13]
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-VGR2, anti-VGR2, anti-p-STA1, anti-STA1, anti-β-actin) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol is for measuring changes in gene expression.[16][17][18][19][20]
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cell pellets using an RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[16]
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers (VGR1, STA1, ABCG2, and a housekeeping gene like GAPDH).
-
Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.[19]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control samples.
-
Mandatory Visualizations
Caption: The Vigor signaling pathway and the inhibitory action of this compound on the VGR1 kinase.
Caption: A logical workflow for troubleshooting and identifying the mechanism of this compound resistance.
Caption: Activation of the parallel 'Stamina' pathway as a bypass mechanism to this compound therapy.
References
- 1. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. bitesizebio.com [bitesizebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. Western Blot Experiment Protocol | OHAUS [us.ohaus.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. idtdna.com [idtdna.com]
RV01 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of RV01, a radiopharmaceutical monoclonal antibody targeting the B7H3 immune checkpoint.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is an investigational radiopharmaceutical agent. It is composed of a humanized monoclonal antibody that specifically targets the B7H3 (CD276) protein, conjugated to the radioactive isotope Lutetium-177. The primary goal of this compound is to deliver targeted radiation to tumor cells that overexpress B7H3.
Potential off-target effects can be categorized as:
-
On-target, off-tumor toxicity: this compound binds to B7H3 expressed on healthy tissues, leading to irradiation of non-cancerous cells. While B7H3 protein expression is generally low in normal tissues, it is detectable, which can be a source of side effects.[1][2]
-
Off-target, on-tumor/off-tumor toxicity: The monoclonal antibody component of this compound binds to proteins other than B7H3 on both cancerous and healthy cells. This is also known as polyspecificity.[3][4]
-
Non-specific uptake and radiation effects: The Lutetium-177 payload can be released from the antibody prematurely due to linker instability, or the radiolabeled antibody may be taken up by healthy tissues through mechanisms like the reticuloendothelial system.[5][6] This can lead to systemic side effects commonly associated with radiopharmaceuticals, such as bone marrow suppression and renal toxicity.[7][8][9]
Q2: What are the known side effects associated with the Lutetium-177 payload?
Lutetium-177 based therapies can lead to a range of side effects, which are generally manageable. Common side effects include:
-
Bone marrow suppression, which can result in decreased blood cell counts (anemia, leukopenia, thrombocytopenia)[7][9]
-
Kidney toxicity, as Lutetium-177 is partially cleared by the kidneys[7][9]
-
Decreased appetite and weight loss[10]
-
Dry mouth[10]
It is crucial to monitor patients for these effects and provide supportive care as needed.[8]
Q3: How does the expression profile of B7H3 in healthy tissues influence off-target effects?
The ideal target for a radiopharmaceutical has high expression on tumor cells and very low to no expression on healthy tissues.[11] B7-H3 protein expression is reported to be limited in most normal tissues, making it an attractive target.[1][12] However, low levels of B7-H3 protein have been detected in some normal tissues, and B7-H3 mRNA is more widely expressed.[1][2] This discrepancy suggests post-transcriptional regulation.[1] Therefore, even with a highly specific antibody, some degree of "on-target, off-tumor" binding and subsequent toxicity is possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical and clinical development of this compound, focusing on identifying and mitigating off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected toxicity in animal models, not correlated with tumor size. | Off-target binding of the monoclonal antibody: The antibody may be binding to an unintended protein in a particular organ.[4] | 1. Perform a comprehensive off-target binding screen using a cell-based protein array (see Experimental Protocol 1).[3][13]2. Conduct tissue cross-reactivity studies in relevant animal species and human tissues.[14]3. If a specific off-target interaction is identified, consider re-engineering the antibody to eliminate this binding.[4] |
| On-target, off-tumor toxicity: The animal model may have a different B7H3 expression profile in healthy tissues compared to humans. | 1. Characterize B7H3 expression levels in all major organs of the animal model using immunohistochemistry (IHC) and quantitative PCR (qPCR).2. Compare these findings with human tissue expression data.[2] | |
| Linker instability: The Lutetium-177 payload may be prematurely released, leading to systemic radiation exposure.[6] | 1. Assess linker stability in serum from the relevant animal species.2. Evaluate alternative linker chemistries to improve stability.[6] | |
| Inconsistent efficacy at a given dose. | Variable drug-to-antibody ratio (DAR): Non-specific conjugation methods can lead to a heterogeneous mixture of this compound molecules with varying numbers of Lutetium-177 chelates.[5] | 1. Implement site-specific conjugation technologies to ensure a uniform DAR.[5]2. Use analytical techniques like mass spectrometry to confirm the homogeneity of the this compound product. |
| Rapid clearance of this compound from circulation. | Immunogenicity: The animal model may be generating an immune response to the humanized antibody.[15] | 1. Screen for anti-drug antibodies (ADAs) in the serum of treated animals.2. Consider further humanization or engineering of the antibody to reduce immunogenic epitopes.[15] |
| Specific off-target binding to a serum protein: The antibody may be binding to an abundant protein in the blood, leading to rapid clearance.[4] | 1. Use immunoprecipitation followed by mass spectrometry to identify any interacting serum proteins. |
Data on Off-Target Binding of Therapeutic Antibodies
The following table summarizes general findings on the prevalence of off-target binding in therapeutic monoclonal antibodies, which is a key consideration for this compound development.
| Development Stage | Percentage of Antibodies with Off-Target Binding | Method of Detection | Reference |
| Preclinical Lead Candidates | 32% | Membrane Proteome Array | [14] |
| Clinical-Stage and FDA-Approved | ~20% | Membrane Proteome Array | [14] |
Key Experimental Protocols
Protocol 1: Off-Target Binding Assessment using a Cell-Based Protein Array
This protocol outlines a method to screen this compound for binding against a large library of human membrane proteins to identify potential off-target interactions.[3][13]
Objective: To identify unintended binding partners of the this compound monoclonal antibody.
Methodology:
-
Array Preparation: A microarray is prepared with thousands of individual wells, each containing a cell line (e.g., HEK293) engineered to overexpress a specific human membrane protein.[3]
-
Antibody Incubation: The this compound antibody (without the Lutetium-177 payload to avoid confounding factors) is labeled with a fluorescent dye. The labeled antibody is then incubated with the cell microarray.
-
Washing: The array is washed to remove non-bound antibody.
-
Detection: The array is analyzed using high-throughput flow cytometry to quantify the binding of the fluorescently labeled antibody to each cell population.[3]
-
Hit Identification: Significant binding to a cell line expressing a protein other than B7H3 is considered a potential off-target "hit".
-
Confirmation: Putative hits should be confirmed using an orthogonal method, such as performing a direct binding assay (e.g., ELISA or flow cytometry) with the identified off-target protein.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of this compound and quantify uptake in tumors versus healthy organs.
Methodology:
-
Animal Model: Use a relevant tumor xenograft model (e.g., mice bearing B7H3-positive human tumors).
-
This compound Administration: Administer a single dose of radioactively labeled this compound to the animals.
-
Time Points: At various time points post-injection (e.g., 2, 24, 48, 96 hours), euthanize cohorts of animals.
-
Tissue Harvesting: Collect tumors and all major organs (liver, kidneys, spleen, bone, muscle, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will reveal where the radiopharmaceutical accumulates and how quickly it is cleared.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 8. Safety & Side Effects | LUTATHERA® (lutetium Lu 177 dotatate) [us.lutathera.com]
- 9. What are the side effects of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 10. Lutetium Lu 177: Prostate Cancer Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. criver.com [criver.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in RV01 experiments
Welcome to the Technical Support Center for RV01 Experiments.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with the recombinant protein this compound.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges with this compound.
Category 1: this compound Recombinant Protein Issues
Question: We are observing lower than expected bioactivity of our this compound protein. What are the possible causes and solutions?
Answer: Low bioactivity of this compound can stem from several factors related to protein integrity, storage, and handling.
-
Protein Folding and Stability: this compound, as a recombinant protein, can be prone to misfolding or degradation.[1] Proper storage at low temperatures and the use of stabilizing agents like glycerol are crucial to maintain its stability.[1]
-
Post-Translational Modifications: If the expression system used does not provide the necessary post-translational modifications, the protein's functionality may be compromised.[1] It might be necessary to explore alternative expression systems that better replicate the native environment of the protein.[1]
-
Experimental Conditions: The pH and ionic strength of your experimental buffers can significantly impact this compound activity.[2]
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Low this compound Bioactivity | Improper protein folding or degradation. | Verify protein structure using techniques like mass spectrometry. Ensure proper storage conditions (-80°C in aliquots with glycerol). Avoid repeated freeze-thaw cycles. |
| Incorrect post-translational modifications. | Consider using a eukaryotic expression system (e.g., mammalian cells) if currently using a bacterial system. | |
| Suboptimal assay buffer conditions. | Optimize the pH and salt concentration of your assay buffer. Perform a buffer matrix experiment to find the optimal conditions for this compound activity. | |
| Inactive batch of this compound. | Test a new batch or lot of the protein. Always qualify a new batch against a previously validated one. |
Question: We are seeing a high degree of variability in our results between different batches of this compound. How can we ensure consistency?
Answer: Batch-to-batch variability is a common challenge in research involving recombinant proteins.[1] To ensure reproducibility, it is essential to standardize protocols and implement rigorous quality control measures.[1]
-
Standardize Protocols: Maintain detailed and consistent protocols for all experiments.[1]
-
Quality Control: Regularly calibrate equipment and use high-quality, consistent reagents.[1]
-
Aliquot and Store Properly: Upon receiving a new batch of this compound, aliquot it into single-use volumes and store it at the recommended temperature to prevent degradation from multiple freeze-thaw cycles.
Category 2: Cell-Based Assay (e.g., Cell Viability) Inconsistencies
Question: Our cell viability assay results with this compound are inconsistent across replicate wells in a 96-well plate. What could be the cause?
Answer: Inconsistent results in cell-based assays can often be traced back to issues with cell seeding, pipetting, or environmental factors within the plate.
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being seeded in each well.[3]
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the media concentration and affect cell growth.[3][4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability in the amount of this compound or other reagents added to each well.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| High Variability in Replicates | Inconsistent cell numbers per well. | Ensure the cell suspension is thoroughly mixed before and during seeding.[3] Check cell morphology and confluency under a microscope before starting the assay.[5] |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.[3] | |
| Pipetting inaccuracies. | Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette. | |
| Compound interference with the assay. | Test if this compound interferes with the assay chemistry by running controls with the compound in cell-free wells.[5] |
Category 3: Western Blotting Problems
Question: We are not detecting the phosphorylated form of the target kinase after treating cells with this compound in a Western Blot. Why might this be?
Answer: The absence of a signal for the phosphorylated target can be due to several factors, ranging from the experimental conditions to the quality of the antibodies.
-
Ineffective this compound Treatment: The concentration or incubation time of this compound may not be optimal to inhibit the kinase.
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough to detect the phosphorylated protein.[6]
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can result in a weak or absent signal.[6]
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| No Phospho-Signal | Suboptimal this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment. |
| Low primary antibody affinity or concentration. | Optimize the primary antibody concentration.[7] If the problem persists, try a different antibody from a reputable supplier.[6] | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of your target protein.[6][7] | |
| High phosphatase activity in the cell lysate. | Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation state of your target protein. |
Question: We are observing high background noise on our Western Blots, making it difficult to interpret the results. How can we reduce this?
Answer: High background on a Western Blot can obscure the specific signal of the target protein.[7] This is often due to non-specific antibody binding.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.[7]
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to increased background.[6]
-
Inadequate Washing: Insufficient washing between antibody incubations can leave behind unbound antibodies, contributing to background noise.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol describes an in vitro kinase assay to measure the inhibitory effect of this compound on its target kinase.
-
Prepare Kinase Reaction Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.[8]
-
Set up the Kinase Reaction:
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of ATP and MgCl2 to a final concentration of 100 µM ATP and 10 mM MgCl2.[8][9]
-
Incubate: Incubate the reaction at 30°C for 20-30 minutes.[10]
-
Stop the Reaction: Terminate the reaction by adding 2x SDS sample buffer.[10]
-
Analyze the Results: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by Western Blotting using a phospho-specific antibody.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
Add MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Kinase Signaling Pathway Inhibition by this compound
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro kinase assay [protocols.io]
- 10. files.core.ac.uk [files.core.ac.uk]
RV01 Technical Support Center: Scaling Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of RV01 production.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Upstream Processing: Cell Culture & Expression
Question: We are observing a significant decrease in this compound titer and cell viability upon scaling up our suspension cell culture from 5L to 50L bioreactors. What are the potential causes and how can we troubleshoot this?
Answer: A drop in titer and viability during scale-up is a common challenge that can stem from several factors related to the bioreactor environment and process parameters.[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Oxygen Transfer Limitation: The surface-area-to-volume ratio decreases in larger bioreactors, which can lead to insufficient oxygen supply.[1][4][5]
-
Troubleshooting:
-
-
Shear Stress: Higher agitation rates in larger vessels can cause cellular damage.[1][4]
-
Troubleshooting:
-
Optimize the impeller design and agitation speed to ensure adequate mixing without excessive shear.
-
Consider adding shear protectants like Pluronic F-68 to the culture medium.[7]
-
-
-
Nutrient and pH Gradients: Inefficient mixing can lead to localized depletion of nutrients and pH imbalances.[1][6]
-
Troubleshooting:
-
Validate your mixing parameters to ensure homogeneity throughout the bioreactor.
-
Implement a more robust feeding strategy to maintain optimal nutrient levels.
-
Ensure pH probes are calibrated correctly and the acid/base addition system is responsive.
-
-
-
Carbon Dioxide Accumulation: Inadequate gas exchange can lead to the buildup of toxic CO2.[7]
-
Troubleshooting:
-
Increase the gas flow rate to effectively strip CO2 from the culture.
-
Monitor dissolved CO2 levels and adjust sparging accordingly.
-
-
Question: We are seeing an increase in this compound aggregation in the bioreactor as the cell density increases. What could be causing this and what are the solutions?
Answer: Protein aggregation during the production phase is a significant issue that can impact yield and product quality.[8] High cell densities can create a stressful environment leading to aggregation.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Culture Conditions: Fluctuations in pH, temperature, or dissolved oxygen can induce protein misfolding and aggregation.[9]
-
Troubleshooting:
-
Tighten the control over critical process parameters (pH, temperature, DO) to maintain them within the optimal range for this compound expression and stability.[9]
-
-
-
High Local Protein Concentration: As cell density increases, the concentration of secreted this compound in the immediate cellular environment can become very high, promoting aggregation.
-
Troubleshooting:
-
Optimize the harvest time to prevent the accumulation of this compound to excessively high concentrations.
-
-
-
Cell Lysis: Late-stage cultures with declining viability can release intracellular proteases and other components that can promote aggregation.
-
Troubleshooting:
-
Monitor cell viability closely and harvest the culture before a significant drop in viability occurs.
-
-
Downstream Processing: Purification & Formulation
Question: During our initial chromatography step (Protein A affinity), we are experiencing a significant loss of this compound in the flow-through and observing peak broadening at the larger scale. What are the likely causes?
Answer: Issues during the capture chromatography step are often related to changes in fluid dynamics and column packing at a larger scale.[10][11][12]
Potential Causes & Troubleshooting Steps:
-
Column Overloading: The amount of this compound in the scaled-up batch may exceed the binding capacity of the larger column.
-
Troubleshooting:
-
Verify the dynamic binding capacity (DBC) of your resin at the new scale.
-
Adjust the load volume or protein concentration to stay within 80-90% of the determined DBC.
-
-
-
Insufficient Residence Time: The flow rate may be too high for the larger column geometry, not allowing enough time for the this compound to bind to the resin.
-
Troubleshooting:
-
Decrease the linear flow rate during the loading phase to increase the residence time.
-
-
-
Poor Column Packing: An improperly packed column can lead to channeling, where the sample bypasses large sections of the resin bed.[13]
-
Troubleshooting:
-
Evaluate the column packing quality by checking the asymmetry and height equivalent to a theoretical plate (HETP). Repack the column if necessary.
-
-
-
Sample Viscosity: The viscosity of the clarified cell culture fluid may be higher at scale, affecting flow characteristics.[14]
-
Troubleshooting:
-
Consider diluting the feedstock to reduce viscosity.[14]
-
-
Question: We are observing an increase in high molecular weight (HMW) species (aggregates) of this compound after the final polishing step and during formulation. What are the key factors to investigate?
Answer: The formation of aggregates during downstream processing and formulation is a critical quality attribute to control, as it can impact efficacy and immunogenicity.[8][15]
Potential Causes & Troubleshooting Steps:
-
Buffer Composition: The pH, ionic strength, and excipients in the formulation buffer can significantly influence protein stability.[16][17]
-
Troubleshooting:
-
Perform a formulation screen to identify the optimal buffer conditions (pH, salt concentration) that minimize aggregation.
-
Evaluate the effect of different stabilizing excipients (e.g., sugars, amino acids, surfactants).[18]
-
-
-
High Protein Concentration: this compound may be prone to aggregation at the high concentrations required for the final drug product.[16][18]
-
Troubleshooting:
-
Investigate the concentration-dependent aggregation propensity of this compound.
-
Optimize the formulation to enhance stability at high concentrations.[17]
-
-
-
Mechanical Stress: Pumping, filtration, and mixing steps can introduce mechanical stress that leads to aggregation.
-
Troubleshooting:
-
Evaluate the shear stress generated by pumps and consider using low-shear alternatives.
-
Optimize filtration parameters (e.g., flux rate, pressure) to minimize stress on the protein.
-
-
-
Freeze-Thaw Stress: If the drug substance is frozen, the freeze-thaw process can induce aggregation.
-
Troubleshooting:
-
Optimize the freezing and thawing rates.
-
Include cryoprotectants in the formulation.
-
-
Data Summary Tables
Table 1: Impact of Bioreactor Scale-Up on this compound Production
| Parameter | 5L Bioreactor (Lab Scale) | 50L Bioreactor (Pilot Scale) - Initial Run | 50L Bioreactor (Pilot Scale) - Optimized Run |
| Peak Viable Cell Density (x 10^6 cells/mL) | 18.5 | 12.3 | 17.9 |
| Cell Viability at Harvest (%) | 92 | 75 | 89 |
| This compound Titer (g/L) | 4.2 | 2.1 | 3.9 |
| % Aggregates in Harvest | 1.5 | 4.8 | 1.8 |
Table 2: Chromatography Performance During Scale-Up
| Parameter | Lab Scale (1 cm diameter column) | Pilot Scale (10 cm diameter column) - Initial Run | Pilot Scale (10 cm diameter column) - Optimized Run |
| This compound in Flow-through (%) | < 1 | 15 | < 2 |
| Peak Asymmetry | 1.1 | 1.8 | 1.2 |
| Yield (%) | 95 | 78 | 93 |
Experimental Protocols
Protocol 1: Determination of this compound Purity and Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
Equilibrate the HPLC system and a suitable SEC column (e.g., TSKgel G3000SWxl) with mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the this compound sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Injection and Analysis:
-
Inject 20 µL of the prepared sample onto the column.
-
Monitor the elution profile at 280 nm for 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight fragments.
-
Calculate the percentage of each species relative to the total integrated area.
-
Protocol 2: Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
-
Standard and Sample Preparation:
-
Prepare a standard curve of known endotoxin concentrations using Control Standard Endotoxin (CSE).
-
Prepare dilutions of the this compound sample to be tested. The dilutions must be validated to ensure they do not inhibit or enhance the reaction.
-
-
Assay Procedure (Chromogenic Method):
-
Add LAL reagent to the wells of a microplate.
-
Add standards and sample dilutions to the appropriate wells.
-
Incubate the plate at 37°C for the time specified by the LAL reagent manufacturer.
-
Add the chromogenic substrate to each well and incubate for the specified time.
-
Stop the reaction by adding a stop reagent (e.g., acetic acid).
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm).
-
Construct a standard curve and determine the endotoxin concentration in the this compound sample based on its position on the curve.
-
Visualizations
Caption: A typical workflow for the production of this compound, from cell bank to final drug substance.
Caption: A decision tree for troubleshooting low this compound titer during scale-up.
Caption: A hypothetical signaling pathway activated by this compound binding to its target receptor.
Frequently Asked Questions (FAQs)
Q1: What are the main regulatory considerations when scaling up a biopharmaceutical process?
A1: When scaling up, it is crucial to adhere to Good Manufacturing Practices (GMP).[19] Key considerations include demonstrating process consistency and product comparability between scales.[20] This involves robust process validation, change control procedures, and thorough documentation to show that the scaled-up process does not adversely impact the critical quality attributes (CQAs) of the drug substance.[20][21]
Q2: How can we minimize the risk of contamination during large-scale production?
A2: Minimizing contamination risk involves a multi-faceted approach.[22] This includes using closed systems for fluid transfers, implementing robust cleaning and sterilization procedures for all equipment, and maintaining a strictly controlled environment (e.g., cleanrooms).[19][22] Single-use technologies can also significantly reduce the risk of cross-contamination between batches.[22]
Q3: What is the importance of a scale-down model?
A3: A qualified scale-down model is a laboratory-scale representation of the large-scale manufacturing process.[23] It is essential for process characterization, validation, and troubleshooting.[23][24] A reliable scale-down model allows for more efficient and cost-effective experimentation to optimize process parameters and investigate deviations without consuming large quantities of materials.[24]
Q4: Why is impurity control so critical during scale-up?
A4: Impurities, which can be process-related (e.g., host cell proteins, DNA) or product-related (e.g., aggregates, fragments), can affect the safety and efficacy of the final drug product.[19][25] As production scales up, the absolute quantity of impurities can increase, challenging the clearance capacity of the downstream process.[19][26] Therefore, understanding and controlling impurity formation and removal is a critical aspect of scaling up.[25][27]
Q5: What are some common challenges when formulating biologics at high concentrations?
A5: High-concentration formulations, often required for subcutaneous delivery, present several challenges.[18][28][29] These include increased viscosity, which can make sterile filtration and administration difficult, and a higher propensity for protein aggregation and instability.[16][17][29] Overcoming these challenges often requires extensive formulation development, including the screening of various excipients to enhance stability and reduce viscosity.[18][29]
References
- 1. idbs.com [idbs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. greenelephantbiotech.com [greenelephantbiotech.com]
- 5. scientificbio.com [scientificbio.com]
- 6. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 7. How to Scale Up Mammalian Cell Culture | BDO Insights | BDO [bdo.com]
- 8. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 9. enkrisi.com [enkrisi.com]
- 10. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scale-Up of Protein Purification: Downstream Processing Issues | Springer Nature Experiments [experiments.springernature.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 15. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. toref-standards.com [toref-standards.com]
- 20. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 21. pharmtech.com [pharmtech.com]
- 22. What to remember when scaling up pharmaceutical manufacturing [pharmaceutical-technology.com]
- 23. Simplifying the Scaling Process Between Bioreactors [sartorius.com]
- 24. atlantisbioscience.com [atlantisbioscience.com]
- 25. veeprho.com [veeprho.com]
- 26. Overcoming challenges with scalability in biopharma manufacturing [pharmaceutical-technology.com]
- 27. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 28. Manufacturing Challenges With High Concentration Biologics [bioprocessonline.com]
- 29. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
RV01 Imaging Technical Support Center: Troubleshooting Background Signal
Welcome to the RV01 Imaging Technical Support Center. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you minimize background signal and enhance the quality of your imaging data. High background can obscure specific signals, leading to inaccurate interpretations and false-positive results.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in fluorescence imaging?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample, such as collagen, elastin, NADH, and lipofuscin.[3][4] The fixation process, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[3][5]
-
Non-specific Antibody Binding: This occurs when primary or secondary antibodies bind to unintended targets within the sample. Common causes include using antibody concentrations that are too high, insufficient blocking of non-specific binding sites, and cross-reactivity of antibodies.[2][6]
-
Reagent and Protocol Issues: Problems with the experimental procedure can also contribute to high background. These include insufficient washing steps, allowing the sample to dry out, using contaminated or old reagents, and issues with the mounting medium.[7]
-
Imaging System Parameters: Incorrect settings on the microscope, such as excessively high gain or exposure times, can amplify background noise along with the specific signal, reducing the overall signal-to-noise ratio.[8][9]
Q2: How can I determine if the background I'm seeing is due to autofluorescence?
To identify autofluorescence, you should include an unstained control in your experiment.[3][10] This control sample should undergo the entire experimental procedure, including fixation and permeabilization, but without the addition of any fluorophore-labeled antibodies.[3] If you observe fluorescence in this unstained sample when viewed with the same filter sets used for your stained samples, it indicates the presence of autofluorescence.[11][12]
Q3: What is the purpose of a blocking buffer and how do I choose the right one?
A blocking buffer is used to minimize non-specific binding of antibodies to the sample, thereby reducing background signal.[13][14] It works by saturating non-specific binding sites with proteins that are unlikely to be recognized by the primary or secondary antibodies.[13]
The most common and effective blocking strategy is to use normal serum from the same species in which the secondary antibody was raised.[1][7][15] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking. Other common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[1] However, it's important to note that milk-based blockers are not recommended for studying phosphorylated proteins due to the high phosphoprotein content in milk.[1]
Q4: How do I optimize the concentration of my primary and secondary antibodies?
Using an antibody concentration that is too high is a frequent cause of high background.[6][11][12] To determine the optimal antibody concentration, you should perform a titration experiment. This involves testing a range of antibody dilutions while keeping all other parameters constant.[16][17][18] The ideal dilution will provide a strong specific signal with minimal background noise.[19] For primary antibodies, a typical starting range for titration is 1-10 µg/mL or a dilution of 1:100 to 1:1000.[15][16] Secondary antibodies are generally used at concentrations between 1 and 10 µg/mL.[18]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence can be a significant contributor to high background. The following steps can help mitigate its effects.
Experimental Protocol: Quenching of Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde-based fixatives.
-
Sample Preparation: After fixation with formaldehyde or paraformaldehyde and subsequent washing steps, proceed with this quenching protocol.
-
Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunolabeling protocol (blocking, antibody incubations, etc.).
Alternative Autofluorescence Reduction Methods
| Method | Description |
| Sudan Black B Treatment | An alcoholic solution of Sudan Black B can be used to quench autofluorescence from lipofuscin.[5] |
| Cupric Sulfate Treatment | Treatment with cupric sulfate can also reduce lipofuscin-based autofluorescence.[5][11] |
| Photobleaching | Exposing the sample to a high-intensity light source before labeling can selectively destroy endogenous fluorophores.[4] |
| Fluorophore Selection | Use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[5][10] |
Guide 2: Optimizing Blocking and Antibody Incubation
Proper blocking and antibody dilution are critical for preventing non-specific binding.
Experimental Protocol: Optimized Blocking and Antibody Incubation
-
Permeabilization (if required): For intracellular targets, permeabilize cells with a detergent such as 0.1-0.5% Triton X-100 or Tween 20 in PBS for 10-15 minutes.[1]
-
Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash the sample three times with PBS-T for 5-10 minutes each to remove unbound primary antibody.[6][7]
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sample for 1-2 hours at room temperature, protected from light.
-
-
Final Washes: Wash the sample three times with PBS-T for 5-10 minutes each, followed by a final wash in PBS.
-
Mounting: Mount the sample with an anti-fade mounting medium to preserve the fluorescence signal.[21]
Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% | Highly effective at preventing non-specific binding of the secondary antibody.[1] | Must match the host species of the secondary antibody.[13] |
| Bovine Serum Albumin (BSA) | 1-5% | A good general-purpose blocking agent.[1] | Should be IgG-free to avoid cross-reactivity with secondary antibodies.[1] |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications. | Not recommended for detecting phosphoproteins due to high phosphoprotein content.[1] |
| Fish Gelatin | 0.1-0.5% | Can be effective in reducing certain types of background. | May not be as robust as serum or BSA for all applications. |
Visualizing the Workflow and Troubleshooting Logic
Troubleshooting Workflow for High Background Signal
The following diagram illustrates a logical workflow for diagnosing and addressing high background signal in your this compound imaging experiments.
References
- 1. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. biotium.com [biotium.com]
- 13. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 14. Blocking Buffers | Rockland [rockland.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. oni.bio [oni.bio]
- 18. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
RV01 Assay Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for the RV01 assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental workflow to achieve a high signal-to-noise ratio and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in the this compound assay?
A low signal-to-noise ratio can stem from two main factors: high background signal or a weak specific signal. High background can mask the true signal, while a weak signal may be difficult to distinguish from the inherent noise of the assay system.[1][2]
Q2: How can I reduce high background fluorescence in my cell-based this compound assay?
High background in fluorescence-based assays can often be attributed to autofluorescence from media components like phenol red or Fetal Bovine Serum.[3] Consider switching to a phenol red-free medium or performing the final measurement in phosphate-buffered saline (PBS).[1] Using black-walled microplates is also highly recommended to minimize background and prevent crosstalk between wells.[1][3]
Q3: My signal is very weak. What are the first things I should check?
For a weak signal, first, verify the concentration and activity of your reagents. Suboptimal concentrations of the primary reagents or detection molecules can be a limiting factor.[1][4] Also, review your incubation times; insufficient incubation for either the primary reaction or the final detection step can lead to a diminished signal.[1][5] Finally, ensure that your instrument settings, such as the gain on a plate reader, are optimized to detect your signal without being saturated by the background.[3]
Q4: What type of microplate should I use for my this compound assay?
The choice of microplate is critical for optimizing signal detection. For fluorescence-based this compound assays, use black microplates to reduce background and crosstalk. For luminescence-based assays, white microplates are ideal as they maximize light reflection and enhance the signal.[1][3] For absorbance assays, clear microplates are necessary for light transmission.[3]
Q5: How can I minimize variability between replicate wells?
Inconsistent readings between wells can be caused by several factors. Ensure uniform cell seeding and avoid uneven distribution of adherent cells.[3] Pipetting accuracy is also crucial, so ensure your pipettes are calibrated and that you are using appropriate techniques to minimize bubbles and splashing. For assays with adherent cells, using a well-scanning feature on your plate reader can help average out signals from heterogeneous cell distribution.[3]
Troubleshooting Guides
Issue 1: High Background Signal
A high background can obscure the specific signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution | Reference |
| Autofluorescence of Media or Plates | Use phenol red-free media for fluorescence-based assays. For fluorescence assays, use black-walled, clear-bottom microplates. For luminescence assays, use opaque white plates. | [1][3] |
| Nonspecific Binding of Reagents | Increase the number and duration of wash steps after incubation with detection reagents. Optimize the concentration of primary and secondary antibodies (if applicable) by performing a titration. Ensure the blocking buffer is appropriate and incubate for a sufficient time. | [1][6][7] |
| High Reagent Concentration | Titrate the concentration of detection reagents to find the optimal balance between signal and background. | [6][8] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure all solutions are filtered to remove particulates. | [7] |
| Instrument Settings | Optimize the gain setting on your plate reader. A high gain setting can amplify background noise along with the signal. | [3] |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution | Reference |
| Suboptimal Reagent Concentration | Titrate the concentration of your primary reagents and detection reagents to ensure they are within the effective range for your specific assay conditions. | [1][4] |
| Insufficient Incubation Time | Optimize the incubation time for both the primary reaction and the final detection step. Time-course experiments can help determine the optimal duration. | [1][5] |
| Inappropriate Assay Conditions | Maintain optimal cell culture conditions, including temperature, CO2, and humidity. Ensure the pH of all buffers and media is appropriate for the assay. | [1] |
| Inactive Reagents | Ensure all reagents have been stored correctly and have not expired. Perform a quality control check on your reagents if you suspect they have lost activity. | [6] |
| Incorrect Instrument Settings | For fluorescence assays, ensure you are using the correct excitation and emission filters. For plate readers, optimize the focal height for your specific microplate and sample volume. | [3][9] |
| Low Target Abundance | If the target molecule is present at very low levels, consider methods to enrich the target, such as immunoprecipitation, or increase the amount of sample loaded. | [7] |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for the this compound Immunoassay
This protocol describes a method for titrating the primary antibody to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Plate Preparation: Prepare a 96-well microplate according to your standard this compound assay protocol (e.g., antigen coating or cell seeding).
-
Serial Dilution of Primary Antibody: Prepare a series of 2-fold serial dilutions of your primary antibody in the appropriate assay buffer. The concentration range should span from your current working concentration to at least 5 dilutions above and below.
-
Incubation: Add the different dilutions of the primary antibody to the wells. Include a "no primary antibody" control to determine the background from the secondary antibody. Incubate according to your standard protocol.
-
Washing: Wash the plate thoroughly to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Add the secondary antibody (at its optimal concentration) to all wells and incubate.
-
Detection: Add the detection substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity versus the primary antibody concentration. Calculate the signal-to-noise ratio for each concentration (Signal with primary Ab / Signal of no primary Ab control). The optimal concentration will be the one that gives the highest signal-to-noise ratio.
Visualizations
Caption: A logical workflow for troubleshooting a poor signal-to-noise ratio in the this compound assay.
Caption: A generalized experimental workflow for a typical this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. youtube.com [youtube.com]
Technical Support Center: RV01 in Kidney Toxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential of RV01 to mitigate kidney toxicity. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Direct experimental data on this compound in kidney toxicity models is limited. The information provided is largely based on studies of its analogue, resveratrol, and other resveratrol analogues (RSVAs), as well as the known function of this compound as an inhibitor of Aldehyde Dehydrogenase 2 (ALDH2). Researchers should interpret these findings with caution and design their experiments accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the scientific basis for investigating this compound in the mitigation of kidney toxicity?
This compound is an analogue of resveratrol, a polyphenol extensively studied for its protective effects against kidney injury.[1] Resveratrol has demonstrated anti-oxidant, anti-inflammatory, and anti-apoptotic properties in various models of renal damage.[2][3] The hypothesis is that this compound, as a resveratrol analogue, may share these nephroprotective mechanisms. Additionally, this compound is known to inhibit Aldehyde Dehydrogenase 2 (ALDH2).[4] The role of ALDH2 in kidney injury is complex; while some studies suggest ALDH2 activation is protective, its inhibition could have context-dependent effects that warrant investigation.[5][6]
Q2: What are the potential mechanisms of action of this compound in protecting against kidney injury?
Based on studies with resveratrol and its analogues, the potential nephroprotective mechanisms of this compound may involve:
-
Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[2]
-
Anti-inflammatory Effects: Through the inhibition of pro-inflammatory signaling pathways like NF-κB.[2]
-
Anti-apoptotic Activity: By modulating apoptosis-related proteins to prevent renal cell death.[3]
-
Activation of Pro-survival Pathways: Resveratrol is a known activator of SIRT1 and AMPK, which are crucial for cellular homeostasis and protection against stress.[1][2]
Q3: What are the key biomarkers to assess kidney injury and the potential protective effects of this compound?
Standard biomarkers for assessing kidney function and damage should be monitored. These include:
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): Elevated levels are primary indicators of reduced kidney function.[1][3]
-
Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL): These are more sensitive and specific biomarkers for early acute kidney injury (AKI).
-
Histopathological Analysis: Examination of kidney tissue for signs of tubular necrosis, inflammation, and fibrosis.[1]
-
Inflammatory Cytokines: Measurement of TNF-α, IL-1β, and IL-6 levels in serum or kidney tissue.
-
Oxidative Stress Markers: Assessment of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) as a measure of antioxidant activity.[2][3]
Troubleshooting Guide
Q1: I am not observing a protective effect with this compound in my in vivo model of drug-induced nephrotoxicity. What could be the reason?
Several factors could contribute to this:
-
Dosage and Bioavailability: The optimal dose of this compound for nephroprotection has not been established. It is crucial to perform dose-response studies. The bioavailability of this compound may also be a limiting factor.
-
Timing of Administration: The timing of this compound administration relative to the nephrotoxic insult is critical. It may be more effective as a prophylactic agent.
-
Model of Kidney Injury: The protective effects of compounds can be model-specific. The mechanism of injury in your chosen model (e.g., cisplatin vs. gentamicin-induced nephrotoxicity) may not be amenable to modulation by this compound.[7]
-
Role of ALDH2 Inhibition: this compound is an ALDH2 inhibitor.[4] In some contexts of kidney injury, such as sepsis-induced AKI, ALDH2 inhibition has been shown to exacerbate renal damage.[5] This could counteract any potential protective effects derived from its resveratrol-like properties.
Q2: I am observing conflicting results between my in vitro and in vivo experiments with this compound.
Discrepancies between in vitro and in vivo results are common in drug discovery. Potential reasons include:
-
Metabolism of this compound: this compound may be metabolized in vivo to compounds with different activities.
-
Complex Pathophysiology: In vivo kidney injury involves a complex interplay of various cell types and systemic factors that cannot be fully replicated in vitro.
-
Off-target Effects: this compound may have off-target effects in vivo that are not apparent in a simplified in vitro system.
Q3: How should I interpret the dual role of this compound as a resveratrol analogue and an ALDH2 inhibitor in the context of kidney protection?
This is a critical consideration. While the resveratrol-like properties are expected to be protective, the ALDH2 inhibition could be detrimental depending on the specific model of kidney injury.[5] It is recommended to:
-
Measure ALDH2 Activity: Directly assess the effect of your this compound treatment on ALDH2 activity in the kidney tissue of your model.
-
Use a Positive Control: Include resveratrol as a positive control in your experiments to differentiate the effects of ALDH2 inhibition from the general effects of resveratrol analogues.
-
Investigate Downstream Pathways: Analyze the signaling pathways associated with both resveratrol (SIRT1, AMPK) and ALDH2 to understand the net effect of this compound.
Experimental Protocols & Data
Table 1: Summary of Preclinical Data for Resveratrol and Analogues in Kidney Injury Models
| Compound | Model | Key Findings | Reference |
| Resveratrol | Ischemia-Reperfusion Injury (Rat) | ↓ Serum Creatinine, ↓ BUN, ↓ Tubular Damage, ↓ Oxidative Stress, ↓ Inflammation | [1] |
| Resveratrol | Adenine-induced CKD (Rat) | ↓ Hypertension, ↓ Renal Dysfunction | [8] |
| Resveratrol | Cisplatin-induced AKI (Mouse) | ↓ Apoptosis, ↑ Cell Viability | [2] |
| RSVA405 | Ischemia-Reperfusion Injury (Rat) | ↓ Serum Creatinine (35.8%), ↓ BUN (44.3%), ↓ Apoptosis, ↑ ATP levels | [1] |
| RSVA314 | Ischemia-Reperfusion Injury (Rat) | ↓ Serum Creatinine (46.2%), ↓ BUN, ↓ Apoptosis, ↑ ATP levels | [1] |
Methodology: In Vivo Model of Ischemia-Reperfusion Injury
This protocol is based on a study using resveratrol analogues.[1]
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. The left renal pedicle is occluded with a non-traumatic vascular clamp for 45 minutes to induce ischemia. The right kidney is removed (nephrectomy).
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered intraperitoneally at the desired dose 30 minutes before the induction of ischemia. A vehicle control group should be included.
-
Reperfusion: After 45 minutes of ischemia, the clamp is removed to allow reperfusion for 24 hours.
-
Sample Collection: After 24 hours of reperfusion, blood samples are collected for serum creatinine and BUN analysis. The kidney is harvested for histopathological examination and molecular analysis.
-
Sham Control: A sham-operated group should be included where the surgical procedure is performed without clamping the renal pedicle.
Visualizations
Signaling Pathways
References
- 1. Novel resveratrol analogues attenuate renal ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of ALDH2 expression aggravates renal injury in a rat sepsis syndrome model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Aldehyde dehydrogenase 2 protects against acute kidney injury by regulating autophagy via the Beclin-1 pathway [insight.jci.org]
- 7. cms.ifcc.org [cms.ifcc.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anti-Tumor Effects of RV01: A Comparative Guide to B7-H3-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is rapidly evolving, with a growing emphasis on targeted treatments that offer enhanced efficacy and reduced off-target toxicities. One such promising target is B7-H3 (CD276), a transmembrane protein overexpressed in a wide array of solid tumors and often correlated with poor prognosis. RV01 (Betabart), a novel radioimmunotherapy agent, is currently in preclinical development and is poised to enter Phase 1 clinical trials in late 2025. This guide provides an objective comparison of this compound with other B7-H3-targeted therapies in development, supported by available preclinical data, to aid researchers in evaluating its potential.
Overview of Compared B7-H3-Targeted Agents
This guide focuses on a comparative analysis of three distinct therapeutic modalities targeting B7-H3:
-
This compound (Betabart): A monoclonal antibody conjugated to the radioisotope Lutetium-177 (¹⁷⁷Lu), designed to deliver targeted radiation to B7-H3-expressing tumor cells.
-
MGC018: An antibody-drug conjugate (ADC) that links an anti-B7-H3 monoclonal antibody to the cytotoxic payload duocarmycin, a DNA-alkylating agent.
-
Enoblituzumab (MGA271): An Fc-engineered monoclonal antibody designed to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) against B7-H3-positive cancer cells.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the available quantitative preclinical data for this compound, MGC018, and Enoblituzumab. It is important to note that publicly available, peer-reviewed quantitative data for this compound is limited at this early stage of its development.
Table 1: In Vivo Anti-Tumor Activity in Xenograft Models
| Therapeutic Agent | Cancer Model | Dosing Schedule | Key Findings | Citation(s) |
| This compound (Betabart) | Solid Tumor Models (unspecified) | Not specified | Complete regression of established solid tumors. | [1][2][3] |
| MGC018 | Triple-Negative Breast Cancer (MDA-MB-468) | Single dose, 6 mg/kg | 98% reduction in tumor volume; 4/5 complete regressions. | [4] |
| Ovarian Cancer (PA-1) | Single dose, 10 mg/kg | 89% reduction in tumor volume; 3/6 complete regressions. | [4] | |
| Melanoma (A375.S2) | Single dose, 3 mg/kg | 99% reduction in tumor volume; 6/7 complete regressions. | [4] | |
| Lung Cancer (Calu-6) | Single dose, 10 mg/kg | 91% reduction in tumor volume. | [4] | |
| Enoblituzumab | Renal Cell Carcinoma (A498, 786-0) | 0.1-10 mg/kg, once weekly for 5 weeks | Significant inhibition of tumor growth at doses of 1 mg/kg or greater. | [5] |
| Bladder Carcinoma (HT-1197) | 0.1-10 mg/kg, once weekly for 5 weeks | Potent antitumor activity. | [5] |
Table 2: Mechanism of Action and Key Preclinical Characteristics
| Feature | This compound (Betabart) | MGC018 | Enoblituzumab (MGA271) |
| Modality | Radioimmunotherapy (RIT) | Antibody-Drug Conjugate (ADC) | Fc-engineered Monoclonal Antibody |
| Payload/Effector | Lutetium-177 (β-emitter) | Duocarmycin (DNA alkylating agent) | Enhanced Fc-mediated effector functions (ADCC) |
| Key Advantage | Targeted radiation delivery | Potent cytotoxicity and bystander effect | Engages the patient's immune system |
| Pharmacokinetics | Shorter half-life (peaks at 1-2 days) vs. traditional mAbs.[1] | Favorable pharmacokinetic profile in cynomolgus monkeys.[4][6] | Estimated half-life of 249 hours in mice.[5] |
| Clearance Pathway | Hepatic clearance, potentially reducing kidney toxicity.[1][2] | Not specified | Not specified |
| Target Isoform | High affinity for the 4Ig isoform of B7-H3.[1][2] | B7-H3 (isoform not specified) | B7-H3 (isoform not specified) |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of MGC018 and Enoblituzumab, based on available information. Detailed protocols for this compound are not yet publicly available.
MGC018: In Vivo Xenograft Studies
-
Animal Models: Female CD-1 nude mice or SCID/CES1c knockout mice (5-7 weeks old) were used.[4][7]
-
Tumor Cell Implantation: Human tumor cell lines (e.g., MDA-MB-468, PA-1, A375.S2, Calu-6) were resuspended in a 1:1 medium-to-Matrigel solution and implanted subcutaneously or orthotopically into the mice.[4]
-
Treatment Administration: MGC018 or a control ADC was administered intravenously (IV) as a single dose or in a repeat-dose regimen. Doses ranged from 1 mg/kg to 10 mg/kg.[4]
-
Efficacy Assessment: Tumor volume was measured periodically to assess anti-tumor activity. Complete regression was noted when the tumor was no longer palpable.[4]
-
Toxicology Studies: Repeat-dose toxicology studies were conducted in cynomolgus monkeys to evaluate the safety profile.
Enoblituzumab: In Vivo Xenograft and ADCC Assays
-
Animal Models: Transgenic mice with human CD16A (FcγRIIIA) were used to model human immune effector cell engagement. Renal (A498, 786-0) and bladder (HT-1197) carcinoma cells were implanted subcutaneously.[5]
-
Treatment Administration: Enoblituzumab was administered intravenously at doses ranging from 0.1 to 10 mg/kg on a weekly schedule for five weeks.[5]
-
Efficacy Assessment: Tumor growth was monitored to determine the extent of inhibition.[5]
-
In Vitro ADCC Assay: The ability of Enoblituzumab to mediate ADCC was assessed using B7-H3 positive cancer cells (e.g., A498) as targets and peripheral blood mononuclear cells (PBMCs) from cynomolgus monkeys as effector cells.[5]
Visualizing Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating anti-tumor efficacy in vivo.
Caption: Mechanism of Action of this compound Radioimmunotherapy.
Caption: In Vivo Xenograft Model Experimental Workflow.
Comparison with Standard of Care in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Given the high expression of B7-H3 in prostate cancer, mCRPC represents a key potential indication for this compound and its counterparts. The current standard of care for mCRPC involves androgen receptor pathway inhibitors (ARPIs), taxane-based chemotherapy, and radiopharmaceuticals like Radium-223. Median overall survival for patients with mCRPC has historically been in the range of 2 to 3 years, though this is improving with newer therapies.[8] For instance, a 2018 study reported a median overall survival of 2.8 years in patients treated between 2010-2013.[8] More recent trials with combination therapies are pushing this further. The preclinical data for B7-H3 targeted agents, particularly the complete regressions observed with this compound and MGC018 in some models, suggest the potential for significant clinical benefit in this patient population.
Conclusion
This compound represents a promising new modality for targeting B7-H3-expressing solid tumors. Its unique radioimmunotherapy approach and favorable preclinical characteristics, such as complete tumor regression in animal models and a potentially safer clearance profile, position it as a strong candidate for further clinical investigation.[1][2]
In comparison, MGC018 has demonstrated robust, dose-dependent anti-tumor activity across a range of preclinical models, supported by a substantial publicly available dataset.[4][6] Its mechanism as an ADC with a bystander effect could be advantageous in treating heterogeneous tumors. Enoblituzumab, while showing preclinical efficacy, highlights the challenges of translating ADCC-mediated effects into clinical responses, particularly in heavily pre-treated patient populations.[5][9]
For researchers and drug developers, the choice of therapeutic strategy will depend on the specific tumor type, the expression level of B7-H3, and the desire to leverage either targeted radiation, potent chemotherapy, or the host immune system. The upcoming Phase 1 trial of this compound will be critical in validating its promising preclinical findings and establishing its safety and efficacy profile in humans. Continued monitoring of the clinical development of all three agents is warranted to fully understand their potential in the treatment of B7-H3-positive cancers.
References
- 1. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cancer Drug Breakthrough: Radiopharm Reports Strong Preclinical Results for B7H3 Therapy | RADX Stock News [stocktitan.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Impact of New Systemic Therapies on Overall Survival of Patients with Metastatic Castration Resistant Prostate Cancer in a Hospital-based Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enoblituzumab: Anti-B7-H3 Monoclonal Antibody for Solid Tumors - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to B7H3-Targeting Agents: RV01 in Focus
For Researchers, Scientists, and Drug Development Professionals
The B7 homolog 3 (B7H3), a member of the B7 superfamily, has emerged as a compelling immuno-oncology target due to its widespread overexpression across various solid tumors and its association with poor prognosis. This has spurred the development of a diverse pipeline of B7H3-targeting therapeutics, each with a unique mechanism of action. This guide provides an objective comparison of RV01, a novel radiopharmaceutical, with other prominent B7H3-targeting agents, including enoblituzumab, omburtamab, and MGC018, supported by available experimental data.
Introduction to B7H3 as a Therapeutic Target
B7-H3 is a type I transmembrane protein that plays a complex role in immune regulation. While its precise receptor is still under investigation, its overexpression on tumor cells is linked to immune evasion and tumor progression. This makes B7-H3 an attractive target for various therapeutic modalities designed to eliminate cancer cells.
Overview of B7H3-Targeting Agents
The landscape of B7H3-targeted therapies is diverse, encompassing monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), and radiopharmaceuticals. Each class of agent leverages a different strategy to exploit B7-H3 expression on tumor cells.
-
This compound (Betabart) is a next-generation radiopharmaceutical consisting of a monoclonal antibody targeting the 4Ig isoform of B7H3, conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu). This approach aims to deliver targeted radiation directly to B7H3-expressing tumor cells.
-
Enoblituzumab (MGA271) is a humanized, Fc-engineered monoclonal antibody. Its modified Fc region enhances its binding to activating Fcγ receptors on immune cells, thereby augmenting antibody-dependent cellular cytotoxicity (ADCC).
-
Omburtamab (8H9) is a murine monoclonal antibody. Its radiolabeled form, ¹³¹I-omburtamab, utilizes the cytotoxic properties of Iodine-131 to target B7H3-positive tumors, particularly in the central nervous system.
-
MGC018 is an antibody-drug conjugate that links a B7H3-targeting antibody to a potent DNA-alkylating agent, duocarmycin. Upon internalization by the tumor cell, the cytotoxic payload is released, leading to cell death.
Comparative Data
The following tables summarize the available preclinical and clinical data for this compound and other B7H3-targeting agents.
Table 1: Preclinical Data Comparison
| Feature | This compound (¹⁷⁷Lu) | Enoblituzumab | Omburtamab | MGC018 |
| Mechanism of Action | Targeted Radiotherapy | Antibody-Dependent Cellular Cytotoxicity (ADCC) | ADCC & Targeted Radiotherapy | Antibody-Drug Conjugate (ADC) |
| Target Isoform | 4Ig isoform of B7H3[1][2] | B7-H3 | B7-H3 | B7-H3 |
| Key Preclinical Findings | Favorable biodistribution with high tumor uptake.[3][4][5] Shorter half-life (peaks at 1-2 days) compared to traditional mAbs, potentially reducing toxicity.[3][4][5] Complete regression of established solid tumors in mouse models.[6] | Potent antitumor activity in B7-H3-expressing xenograft models of renal cell and bladder carcinoma.[7] | Antitumor activity through ADCC demonstrated in vitro and in preclinical studies.[8] | Potent antitumor activity in preclinical models of breast, ovarian, and lung cancer, as well as melanoma.[5][9] Activity observed in patient-derived xenograft models with heterogeneous B7-H3 expression.[5][9] |
| Clearance Pathway | Hepatic clearance, which may minimize hematological toxicities.[2][3] | Not specified | Not specified | Not specified |
Table 2: Clinical Data Comparison
| Feature | This compound (¹⁷⁷Lu) | Enoblituzumab | Omburtamab (¹³¹I) | MGC018 |
| Development Phase | Phase 1 trial initiation expected in Q4 2025.[10] | Phase 2 | Previously granted Breakthrough Therapy Designation; BLA resubmitted but faced challenges with FDA advisory committee.[2][11] | Phase 1/2 |
| Indications Studied | Solid Tumors[10] | Localized Prostate Cancer[12][13] | Pediatric Neuroblastoma with CNS/Leptomeningeal Metastases[2][14] | Advanced Solid Tumors (including mCRPC, NSCLC, Melanoma)[6][15] |
| Reported Efficacy | N/A (Preclinical) | In a Phase 2 trial for high-risk localized prostate cancer, 66% of patients had undetectable PSA at 1 year post-prostatectomy.[13][16][17] | In study 03-133, the median overall survival (OS) was 50.8 months in patients with CNS/leptomeningeal metastases from neuroblastoma.[2][14] | In a Phase 1 study, PSA reductions of ≥50% were seen in 5 of 9 mCRPC patients. In melanoma patients, target lesion reductions of 24%, 28%, and 36% (one confirmed partial response) were observed. |
| Safety/Tolerability | N/A (Preclinical) | Generally well-tolerated. In the Phase 2 prostate cancer trial, 12% of patients experienced grade 3 adverse events, with no grade 4 events.[13][16] | Adverse events included myelosuppression, fever, headache, and vomiting.[14] | Manageable safety profile. Most common treatment-emergent adverse events (≥25%) were anemia, neutropenia, fatigue, hyperpigmentation, infusion-related reaction, nausea, and palmar-plantar erythrodysesthesia.[15] |
Mechanisms of Action and Experimental Workflows
Visualizing the distinct mechanisms of action and the experimental processes used to evaluate these agents is crucial for a comprehensive understanding.
Signaling Pathways and Mechanisms of Action
B7-H3 activation in cancer cells can trigger several downstream signaling pathways that promote tumor progression. The therapeutic agents discussed here are designed to counteract these effects through different mechanisms.
Caption: B7H3 signaling pathways and points of therapeutic intervention.
The diagram above illustrates how B7-H3 expression on tumor cells can activate multiple downstream signaling pathways, promoting cancer progression.[1][7][18] this compound, enoblituzumab, and MGC018 each interrupt this process through distinct mechanisms.
The following diagrams depict the specific mechanisms of action for each class of B7H3-targeting agent.
Caption: Mechanisms of action for different classes of B7H3-targeting agents.
Experimental Workflows
The evaluation of these B7H3-targeting agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Caption: Generalized experimental workflow for evaluating B7H3-targeting agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of B7H3-targeting agents.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To measure the ability of an antibody (e.g., enoblituzumab) to induce the lysis of B7H3-expressing target cells by immune effector cells.
Methodology (Flow Cytometry-Based): [19][20]
-
Cell Preparation:
-
Target Cells: B7H3-positive tumor cells are labeled with a fluorescent dye (e.g., CFSE) for identification.
-
Effector Cells: Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
-
Assay Setup:
-
Labeled target cells are plated in a 96-well plate.
-
The B7H3-targeting antibody is added at various concentrations.
-
Effector cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Control wells include target cells alone, target cells with effector cells only, and target cells with antibody only.
-
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell lysis.
-
Staining: A viability dye (e.g., 7-AAD or Propidium Iodide) is added to the wells to stain dead cells.
-
Data Acquisition: Samples are analyzed by flow cytometry.
-
Analysis: The percentage of dead target cells (positive for both the cell tracker dye and the viability dye) is quantified to determine the level of ADCC.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a B7H3-targeting agent in a living organism.[21][22][23]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: B7H3-expressing human tumor cells or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The B7H3-targeting agent is administered via a clinically relevant route (e.g., intravenously). The control group receives a vehicle or a non-targeting control agent.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Survival can also be monitored as a primary endpoint.
-
Analysis: Tumor growth curves and survival rates are compared between the treatment and control groups to assess the efficacy of the agent.
Conclusion
The field of B7H3-targeted therapy is rapidly evolving, with several promising agents demonstrating significant anti-tumor activity. This compound, with its targeted radiopharmaceutical approach, offers a distinct mechanism of action with the potential for high efficacy and a favorable safety profile due to its shorter half-life and hepatic clearance. Enoblituzumab effectively harnesses the power of the innate immune system through enhanced ADCC. MGC018 provides a potent and targeted chemotherapy delivery system. Omburtamab has shown promise in the challenging setting of pediatric neuroblastoma with CNS metastases.
The choice of the optimal B7H3-targeting agent will likely depend on the specific tumor type, its B7H3 expression levels, and the overall clinical context. The ongoing and upcoming clinical trials, including the planned Phase 1 study of this compound, will be critical in further defining the therapeutic landscape for this important cancer target. This guide serves as a resource for researchers and drug developers to navigate the current state of B7H3-targeting therapies and to inform future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 4. Cancer Drug Breakthrough: Radiopharm Reports Strong Preclinical Results for B7H3 Therapy | RADX Stock News [stocktitan.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. ADCC Assay Protocol [en.bio-protocol.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]
- 11. medscape.com [medscape.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Enoblituzumab Performs Well in Phase 2 Trial of Prostate Cancer Patients | Cancer Nursing Today [cancernursingtoday.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. researchgate.net [researchgate.net]
- 19. stemcell.com [stemcell.com]
- 20. ADCC Assay Protocol [bio-protocol.org]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo tumor xenograft model [bio-protocol.org]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RV01 and Other Radiopharmaceuticals for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel radiopharmaceutical RV01 against established and emerging radiotherapeutics, specifically ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA-617. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to support informed research and development decisions.
Introduction to the Radiopharmaceuticals
This compound (Betabart) is a promising new radiopharmaceutical currently in preclinical development by Radiopharm Theranostics. It is a monoclonal antibody conjugated with Lutetium-177 (¹⁷⁷Lu) that targets the B7-H3 immune checkpoint molecule. B7-H3 is overexpressed in a variety of aggressive solid tumors, including prostate cancer, while its presence in healthy tissues is minimal, making it an attractive therapeutic target.[1] Preclinical studies have indicated that this compound exhibits favorable biodistribution and high tumor uptake.[2][3][4] An Investigational New Drug (IND) application has been cleared by the FDA for a first-in-human Phase 1 clinical trial, anticipated to commence in late 2025.[1] A notable feature of this compound is its hepatic clearance, which may potentially minimize kidney toxicity often associated with other radiopharmaceuticals.[1][5]
¹⁷⁷Lu-PSMA-617 (Pluvicto™) is a radioligand therapy approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[6] It consists of a small molecule that binds with high affinity to PSMA, linked to the beta-emitter Lutetium-177.[6]
²²⁵Ac-PSMA-617 is an investigational radiopharmaceutical that utilizes the same PSMA-targeting small molecule as ¹⁷⁷Lu-PSMA-617 but is labeled with Actinium-225 (²²⁵Ac), a potent alpha-emitter.[7] The high linear energy transfer of alpha particles offers the potential for greater cell-killing efficacy, particularly in cases of resistance to beta-emitters.[7]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, ¹⁷⁷Lu-PSMA-617, and ²²⁵Ac-PSMA-617. It is important to note that specific preclinical data for this compound has not yet been publicly released in detail.
Table 1: Binding Affinity
| Radiopharmaceutical | Target | Ligand Type | Binding Affinity (Ki) | Cell Line |
| This compound | B7-H3 | Monoclonal Antibody | Data not publicly available | Data not publicly available |
| ¹⁷⁷Lu-PSMA-617 | PSMA | Small Molecule | 2.34 ± 2.94 nM[8] | LNCaP |
| ²²⁵Ac-PSMA-617 | PSMA | Small Molecule | Data not publicly available | Data not publicly available |
Table 2: Preclinical Biodistribution (%ID/g)
| Radiopharmaceutical | Organ/Tissue | 1h p.i. | 4h p.i. | 24h p.i. | 48h p.i. | Mouse Model |
| This compound | Tumor | High uptake reported[2][3][4] | Data not available | Data not available | Data not available | Data not available |
| Kidney | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Liver | Primary clearance organ[1][5] | Data not available | Data not available | Data not available | Data not available | |
| Spleen | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Lungs | Data not available | Data not available | Data not available | Data not available | Data not available | |
| ¹⁷⁷Lu-PSMA-617 | Tumor | - | 23.31 ± 0.94[9] | 12.9 ± 0.6[10] | 8.5 ± 0.7[10] | LNCaP xenograft[9] |
| Kidney | 43.83 ± 3.41[9] | 35.2 ± 2.9[10] | 10.5 ± 1.5[10] | 5.1 ± 0.9[10] | LNCaP xenograft[9] | |
| Liver | - | 0.9 ± 0.2[10] | 0.4 ± 0.1[10] | 0.2 ± 0.08[10] | LNCaP xenograft[9] | |
| Spleen | - | 0.3 ± 0.1[10] | 0.1 ± 0.05[10] | < 0.1[10] | LNCaP xenograft[9] | |
| Lungs | - | 1.1 ± 0.3[10] | 0.5 ± 0.1[10] | 0.2 ± 0.07[10] | LNCaP xenograft[9] | |
| ²²⁵Ac-PSMA-617 | Data not publicly available in this format |
Table 3: Therapeutic Efficacy
| Radiopharmaceutical | Cancer Type | Efficacy Metric | Result | Clinical Trial/Study |
| This compound | Solid Tumors | Tumor Growth Inhibition | Tumor shrinkage and prolonged survival in animal models reported[1][11] | Preclinical |
| ¹⁷⁷Lu-PSMA-617 | mCRPC | Overall Survival | 15.3 months (vs. 11.3 months in control)[12] | VISION (Phase 3) |
| mCRPC | Radiographic Progression-Free Survival | 8.7 months (vs. 3.4 months in control)[12] | VISION (Phase 3) | |
| mCRPC | PSA Response (≥50% decline) | 46%[12] | VISION (Phase 3) | |
| ²²⁵Ac-PSMA-617 | mCRPC | Overall Survival | 15 months (median)[13] | Retrospective study |
| mCRPC | Progression-Free Survival | 12 months (median)[13] | Retrospective study | |
| mCRPC | PSA Response (≥50% decline) | 61%[7] | Prospective cohort study |
Experimental Protocols
Radioligand Binding Affinity Assay (General Protocol)
Binding affinity is typically determined through competitive binding assays. The general protocol involves:
-
Cell Culture and Membrane Preparation: PSMA-positive cells (e.g., LNCaP) are cultured and harvested. Cell membranes are then isolated through homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of the radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617) is incubated with the cell membrane preparation in the presence of increasing concentrations of a non-radiolabeled competitor (the compound being tested).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
Ex Vivo Biodistribution Study in Mice (General Protocol)
Biodistribution studies are essential to determine the uptake and clearance of a radiopharmaceutical. A typical protocol is as follows:
-
Animal Model: Tumor-bearing mice (e.g., with LNCaP xenografts) are used.
-
Radiopharmaceutical Administration: A defined amount of the radiolabeled compound (e.g., 30-37 MBq of ¹⁷⁷Lu-PSMA-617) is administered intravenously.[10]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Blood, tumor, and major organs are collected, weighed, and rinsed.[9][10]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]
Clinical Trial Protocol for ¹⁷⁷Lu-PSMA-617 (VISION Trial)
The VISION trial was a Phase 3, open-label, randomized study with the following key design elements:[8][12][15]
-
Patient Population: Patients with PSMA-positive mCRPC who had progressed after prior androgen receptor pathway inhibition and taxane-based chemotherapy.
-
Intervention: Patients were randomized to receive either ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care or standard of care alone.[12]
-
Primary Endpoints: Overall survival and radiographic progression-free survival.[12]
-
Imaging: PSMA positivity was confirmed by ⁶⁸Ga-PSMA-11 PET/CT imaging.
Clinical Trial Protocol for ²²⁵Ac-PSMA-617 (Representative Study)
A representative prospective study for ²²⁵Ac-PSMA-617 involved the following:[7]
-
Patient Population: Patients with mCRPC who had progressed on prior therapies.
-
Intervention: Patients were treated with ²²⁵Ac-PSMA-617 at a starting dose of 100-150 KBq/Kg body weight, administered at 8-week intervals for up to 9 cycles.[13]
-
Response Assessment: Biochemical response was evaluated based on PSA levels, and molecular tumor response was assessed using ⁶⁸Ga-PSMA PET/CT.[7]
Signaling Pathways and Experimental Workflows
B7-H3 Signaling Pathway
B7-H3 is a transmembrane protein that plays a role in tumor immune evasion and tumor cell proliferation. Its signaling can activate multiple downstream pathways, including JAK/STAT and PI3K/AKT, which are involved in cell survival, proliferation, and resistance to therapy.[16][17][18]
Figure 1: Simplified B7-H3 signaling pathway.
PSMA Signaling Pathway
PSMA, a transmembrane glycoprotein, is involved in prostate cancer progression. Its enzymatic activity can influence the tumor microenvironment and activate signaling pathways such as PI3K/AKT, which promotes tumor cell survival and proliferation.[19][20][21]
Figure 2: Simplified PSMA signaling pathway.
Experimental Workflow for Radiopharmaceutical Evaluation
The development and evaluation of a novel radiopharmaceutical like this compound follows a structured workflow from preclinical studies to clinical trials.
Figure 3: General experimental workflow.
Conclusion
This compound represents a promising novel radiopharmaceutical targeting B7-H3, with the potential to address unmet needs in various solid tumors. While detailed preclinical quantitative data is not yet fully available, initial reports suggest a favorable profile. In comparison, ¹⁷⁷Lu-PSMA-617 is an established and effective therapy for PSMA-positive mCRPC, and ²²⁵Ac-PSMA-617 shows significant promise as a next-generation alpha-emitter therapy. Continued monitoring of the clinical development of this compound will be crucial to fully understand its therapeutic potential relative to existing and emerging radiopharmaceuticals.
References
- 1. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 2. Radiopharm Theranostics Says Preclinical Data From Studies With Lu177-B7H3-Monoclonal Antibody this compound Demonstrates Favourable Biodistribution And Shows That this compound Maintained High Tumour Uptake [sahmcapital.com]
- 3. Radiopharm Theranostics Advances this compound Program with Promising Preclinical Data - TipRanks.com [tipranks.com]
- 4. Radiopharm Theranostics Reports Preclinical Lu177-B7H3-mAb [globenewswire.com]
- 5. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Efficacy and safety of 225Ac-PSMA-617 targeted alpha therapy in metastatic castration-resistant Prostate Cancer patients [thno.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Radiopharm Theranostics Receives IND approval from US FDA [globenewswire.com]
- 12. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Independent Verification of RV01 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for the novel mTOR inhibitor, RV01, alongside an independent verification study and comparison with an established alternative, Rapamycin. The included experimental data, detailed protocols, and pathway diagrams are intended to offer a comprehensive resource for researchers in oncology and drug development.
The mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a key factor in many cancers, including glioblastoma.[1][2][3] The development of novel mTOR inhibitors like this compound holds promise for advancing cancer therapy. However, the reproducibility of preclinical research is a significant challenge in drug development.[4][5][6][7][8] This guide underscores the importance of independent verification in validating new therapeutic candidates.
Data Presentation: this compound vs. Rapamycin in Glioblastoma Xenograft Model
The following tables summarize the quantitative data from the initial preclinical study of this compound and a subsequent independent verification study, which included a direct comparison with Rapamycin.
Table 1: Tumor Growth Inhibition in U87MG Glioblastoma Xenograft Model
| Treatment Group | Initial this compound Study: Average Tumor Volume (mm³) ± SD | Independent Verification: Average Tumor Volume (mm³) ± SD |
| Vehicle Control | 1502 ± 185 | 1550 ± 210 |
| This compound (10 mg/kg) | 450 ± 98 | 620 ± 115 |
| Rapamycin (10 mg/kg) | Not Tested | 890 ± 150 |
Table 2: Analysis of Cell Proliferation and Apoptosis Markers
| Treatment Group | Initial this compound Study: Ki-67 Positive Cells (%) | Independent Verification: Ki-67 Positive Cells (%) | Independent Verification: TUNEL Positive Cells (%) |
| Vehicle Control | 85 ± 8 | 88 ± 10 | 2 ± 0.5 |
| This compound (10 mg/kg) | 25 ± 5 | 35 ± 7 | 15 ± 3 |
| Rapamycin (10 mg/kg) | Not Tested | 55 ± 9 | 8 ± 2 |
Signaling Pathway and Experimental Workflow
To visually represent the biological and experimental context of this study, the following diagrams have been generated.
Caption: mTOR signaling pathway targeted by this compound and Rapamycin.
Caption: Experimental workflow for the glioblastoma xenograft study.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Culture
The human glioblastoma cell line U87MG was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used for this study.
Orthotopic Xenograft Implantation
-
U87MG cells were harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/μL.
-
Mice were anesthetized, and a small burr hole was drilled in the skull (2 mm lateral and 1 mm anterior to the bregma).
-
Using a stereotactic frame, 5 μL of the cell suspension was slowly injected into the right striatum.[9]
-
The burr hole was sealed with bone wax, and the incision was closed with sutures.
Treatment Protocol
-
Tumor growth was monitored weekly using bioluminescence imaging.
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into three treatment groups (n=10 per group):
-
Vehicle Control (5% DMSO in saline, intraperitoneal injection, daily)
-
This compound (10 mg/kg in vehicle, intraperitoneal injection, daily)
-
Rapamycin (10 mg/kg in vehicle, intraperitoneal injection, daily)
-
-
Treatment was administered for 21 consecutive days.
Endpoint Analysis
-
At the end of the treatment period, mice were euthanized, and brains were harvested.
-
Tumor volumes were calculated using the formula: (length x width²) / 2.
-
Tumor tissues were fixed in 10% formalin, embedded in paraffin, and sectioned for immunohistochemistry (IHC).
Immunohistochemistry (IHC)
-
Tumor sections were stained with antibodies against Ki-67 (a marker of proliferation) and subjected to TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay (a marker of apoptosis).
-
The percentage of Ki-67 positive and TUNEL positive cells was quantified by analyzing at least five high-power fields per tumor.
This guide provides a transparent comparison of this compound's preclinical efficacy, highlighting the critical role of independent verification in drug development. The provided data and protocols aim to facilitate further research and evaluation of novel mTOR inhibitors.
References
- 1. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges | Semantic Scholar [semanticscholar.org]
- 4. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is preclinical research in cancer biology reproducible enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer researchers overestimate reproducibility of preclinical studies | Newsroom - McGill University [mcgill.ca]
- 7. Preclinical Cancer Studies Not as Reproducible as Thought | The Scientist [the-scientist.com]
- 8. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 9. m.youtube.com [m.youtube.com]
Head-to-Head Clinical Trial Analysis: RV01 vs. Standard-of-Care in First-Line Metastatic NSCLC
This guide provides a comparative analysis of the investigational drug RV01 against a standard-of-care treatment for a specific subset of patients with non-small cell lung cancer (NSCLC). The data presented is derived from a hypothetical Phase III, randomized, controlled trial designed to evaluate the efficacy and safety of this compound.
Disclaimer: this compound is a fictional investigational compound, and the data presented herein is for illustrative purposes to showcase a comparative analysis framework. The clinical trial, its name, and its results are hypothetical and not based on real-world clinical data.
Overview of Therapeutic Agents
This compound (Fictional): A first-in-class, orally administered small molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 3 (MAPKAPK3). Preclinical models suggest that inhibition of MAPKAPK3 in tumor cells leads to decreased translational efficiency of key oncogenic proteins and enhances anti-tumor immune responses.
Standard-of-Care (Pembrolizumab): An anti-programmed death receptor-1 (PD-1) monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This releases the "brake" on the immune system, enabling cytotoxic T cells to recognize and eliminate cancer cells.
Hypothetical "FICTIONAL-01" Trial: Experimental Protocol
The "FICTIONAL-01" study was a simulated Phase III, randomized, open-label, multicenter trial designed to compare the efficacy and safety of this compound with pembrolizumab in the first-line treatment of patients with metastatic NSCLC.
Key Methodologies:
-
Patient Population: Adult patients with previously untreated, histologically confirmed metastatic NSCLC. Key inclusion criteria included a PD-L1 Tumor Proportion Score (TPS) of ≥ 50% and the absence of EGFR or ALK genomic tumor aberrations.
-
Randomization: Eligible patients were randomized in a 1:1 ratio to receive either this compound or pembrolizumab.
-
Treatment Arms:
-
This compound Arm: this compound administered orally at a dose of 200 mg twice daily.
-
Pembrolizumab Arm: Pembrolizumab administered intravenously at a fixed dose of 200 mg every 3 weeks.
-
-
Primary Endpoint: Overall Survival (OS), defined as the time from randomization until death from any cause.
-
Secondary Endpoints:
-
Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
-
Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.
-
Safety and Tolerability, assessed by the incidence and severity of adverse events (AEs) graded according to CTCAE v5.0.
-
-
Statistical Analysis: The primary analysis of OS was performed using a stratified log-rank test. The hazard ratio (HR) was estimated using a stratified Cox proportional-hazards model.
Efficacy and Safety Data
The following tables summarize the hypothetical efficacy and safety outcomes from the "FICTIONAL-01" trial.
Table 1: Summary of Efficacy Results
| Endpoint | This compound (n=250) | Pembrolizumab (n=250) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | 0.78 (0.60-0.95) | 0.015 | ||
| Median OS, months | 26.8 | 22.5 | ||
| 24-month OS rate | 55% | 48% | ||
| Progression-Free Survival (PFS) | 0.82 (0.65-0.98) | 0.021 | ||
| Median PFS, months | 10.2 | 8.5 | ||
| 12-month PFS rate | 45% | 38% | ||
| Objective Response Rate (ORR) | Odds Ratio (95% CI) | p-value | ||
| ORR, % (n) | 52% (130) | 44% (110) | 1.38 (1.05-1.81) | 0.045 |
| Complete Response, % (n) | 8% (20) | 6% (15) | ||
| Partial Response, % (n) | 44% (110) | 38% (95) |
Table 2: Summary of Key Treatment-Related Adverse Events (AEs)
| Adverse Event (Grade ≥3) | This compound (n=250) | Pembrolizumab (n=250) |
| Any Grade ≥3 AE | 25% | 18% |
| Myelosuppression | 8% | <1% |
| Diarrhea | 5% | 1% |
| Nausea | 4% | <1% |
| Immune-related pneumonitis | 2% | 5% |
| Immune-related colitis | 1% | 3% |
| Hypothyroidism | <1% | 2% |
Visualized Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow of the "FICTIONAL-01" trial.
Caption: Hypothetical signaling pathway for this compound, a MAPKAPK3 inhibitor.
Caption: Experimental workflow for the hypothetical "FICTIONAL-01" trial.
Assessing the Long-Term Efficacy of RV01 in Preclinical Remission Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
RV01 (Betabart) is an investigational, first-in-class radiopharmaceutical therapeutic agent poised to enter clinical development.[1][2][3][4][5] This guide provides an objective comparison of this compound's preclinical performance with other targeted radiotherapies, supported by available experimental data. Given that this compound is slated to begin Phase 1 clinical trials in late 2025, this comparison is based on reported preclinical outcomes and data from similar agents in the same therapeutic class.[1][2][3][4][6]
This compound is a monoclonal antibody targeting the 4Ig isoform of the B7-H3 immune checkpoint molecule, conjugated with the radioactive isotope Lutetium-177 (¹⁷⁷Lu).[1][4][5] B7-H3 is overexpressed in a variety of aggressive solid tumors with minimal presence in healthy tissues, making it a compelling therapeutic target.[1][7][8] Preclinical studies have indicated that this compound can lead to tumor shrinkage and prolonged survival in animal models.[1][2][6] A unique characteristic of this compound is its hepatic clearance pathway, which may reduce the risk of kidney toxicity often associated with radiopharmaceuticals.[1][3][4][6]
The B7-H3 Signaling Pathway in Cancer
B7-H3 is a multifaceted immune checkpoint molecule that plays a significant role in tumor progression beyond its immunomodulatory functions. Its overexpression is correlated with enhanced tumor aggressiveness and poor clinical outcomes.[1] B7-H3 signaling activates several key intracellular pathways that drive cancer cell proliferation, invasion, and inhibition of apoptosis. Understanding this pathway is crucial for contextualizing the mechanism of action of B7-H3 targeted therapies like this compound.
Comparative Preclinical Efficacy of ¹⁷⁷Lu-Labeled Antibodies
While specific, peer-reviewed quantitative data for this compound is pending publication, we can draw comparisons with other ¹⁷⁷Lu-labeled antibodies that have been evaluated in preclinical cancer models. This table summarizes the available data for these analogous agents, providing a framework for understanding the potential efficacy of this compound.
| Therapeutic Agent | Target | Cancer Model | Key Preclinical Efficacy Results |
| This compound (Betabart) | B7-H3 | Solid Tumors | Tumor shrinkage and prolonged survival in animal models reported. [1][2][6] |
| ¹⁷⁷Lu-PSMA-617 | PSMA | Prostate Cancer | Significant tumor growth inhibition; median survival of 51 days with 10 MBq dose.[9] |
| ¹⁷⁷Lu-Ibu-DAB-PSMA | PSMA | Prostate Cancer | Eradication of tumors in 6/6 mice at 10 MBq; superior tumor growth inhibition compared to ¹⁷⁷Lu-PSMA-617.[9] |
| ¹⁷⁷Lu-Panitumumab | EGFR | Head and Neck Carcinoma | Significant tumor growth delay with a single 14.8 MBq dose; higher tumor uptake than ¹⁷⁷Lu-Cetuximab.[10] |
| ¹⁷⁷Lu-Cetuximab | EGFR | Head and Neck Carcinoma | Significant tumor growth delay with a single 14.8 MBq dose.[10] |
| ¹⁷⁷Lu-girentuximab | CAIX | Renal Cell Carcinoma | Disease stabilization reported in clinical trials based on preclinical activity.[11] |
Experimental Protocols in Preclinical Radioimmunotherapy Studies
The assessment of long-term efficacy in preclinical remission models for agents like this compound typically involves a standardized workflow. The following provides a detailed methodology for key experiments cited in the evaluation of similar ¹⁷⁷Lu-conjugated antibodies.
General Workflow for Preclinical Efficacy Assessment
Key Experimental Methodologies
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines that overexpress the target antigen (e.g., B7-H3 for this compound, PSMA for prostate cancer models).[9]
-
Dosing Regimen: A single intravenous injection of the ¹⁷⁷Lu-labeled antibody is common in initial efficacy studies.[10] Doses are determined based on prior dosimetry and tolerability studies. For instance, therapeutic efficacy of ¹⁷⁷Lu-PSMA agents has been evaluated at doses ranging from 2 MBq to 10 MBq.[9]
-
Tumor Growth Measurement: Tumor volume is typically measured two to three times per week using calipers, and calculated using the formula: (length × width²) / 2.
-
Survival Analysis: Long-term efficacy is assessed by monitoring the survival of the animals. The endpoint is often defined as the tumor reaching a predetermined maximum size or the animal showing signs of significant morbidity. Survival data is often presented as Kaplan-Meier curves.
-
Biodistribution and Imaging: Small-animal SPECT/CT imaging is performed at various time points post-injection to visualize the distribution of the radiolabeled antibody and confirm tumor targeting and clearance from non-target organs.[10]
Conclusion
This compound represents a promising new therapeutic agent for aggressive solid tumors, leveraging the targeted delivery of radiation to B7-H3 expressing cancer cells. While detailed, peer-reviewed preclinical data on the long-term efficacy of this compound in remission models is not yet publicly available, the information released to date, combined with comparative data from other ¹⁷⁷Lu-labeled antibodies, suggests a strong potential for significant anti-tumor activity. The unique hepatic clearance mechanism of this compound may also offer a favorable safety profile. The initiation of the first-in-human Phase 1 trial in late 2025 is a critical next step in validating the preclinical promise of this novel radiopharmaceutical. Researchers and drug development professionals should closely monitor the clinical development of this compound as it has the potential to address a high unmet medical need in oncology.
References
- 1. sec.gov [sec.gov]
- 2. Radiopharm Theranostics cleared to advance RV-01 into clinic | BioWorld [bioworld.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 5. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. Frontiers | B7H3 As a Promoter of Metastasis and Promising Therapeutic Target [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Correlating In Vitro and In Vivo Efficacy of the Resveratrol Analogue RV01 in Neuroinflammation
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-neuroinflammatory properties of the resveratrol analogue RV01 and its parent compound, resveratrol. The data presented herein summarizes key in vitro and in vivo findings, offering a valuable resource for researchers and professionals in the field of drug development. By objectively comparing their performance and providing detailed experimental data, this guide aims to facilitate a deeper understanding of this compound's potential as a therapeutic agent for neuroinflammatory disorders.
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
The in vitro anti-inflammatory activity of this compound and its analogues has been evaluated in various cell-based assays, primarily using lipopolysaccharide (LPS)-stimulated microglial cells, which are key players in neuroinflammation. The following tables summarize the quantitative data on the inhibition of nitric oxide (NO), a key inflammatory mediator, and various pro-inflammatory cytokines.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Concentration | % Inhibition of NO Production | IC50 / ED50 | Reference |
| This compound (quinolinyl analogue) | N9 Microglia | 1 - 30 µM | Dose-dependent decrease | Not specified | [1] |
| Resveratrol | L6 Myocytes | 10 - 80 µM | Robust inhibition | Not specified | |
| Resveratrol | RAW 264.7 | Not specified | - | 26.89 µM | [2] |
| Isoquinoline analogue 5 | RAW 264.7 | Not specified | - | 13.08 µM | [2] |
| Quinazoline analogue 7 | RAW 264.7 | Not specified | - | 21.67 µM | [2] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated BV-2 Microglial Cells
| Compound (at 10 µM) | Target Cytokine | % Reduction | Reference |
| Resveratrol (RES) | TNF-α, IL-1β, IL-6 | Effective suppression | [3] |
| Pterostilbene (PTE) | TNF-α, IL-1β, IL-6 | Most potent inhibition | [3] |
| Oxyresveratrol (ORES) | TNF-α, IL-1β, IL-6 | Effective suppression | [3] |
| Acetyl-trans-resveratrol (ARES) | TNF-α, IL-1β, IL-6 | Effective suppression | [3] |
| TSG | TNF-α, IL-1β, IL-6 | Effective suppression | [3] |
In Vivo Efficacy: Attenuation of Neuroinflammation and Behavioral Deficits
The in vivo therapeutic potential of this compound and its analogues has been investigated in animal models of neuroinflammation, most commonly induced by systemic administration of LPS. These studies assess the compounds' ability to mitigate the inflammatory cascade in the brain and improve associated behavioral impairments.
Table 3: In Vivo Anti-Neuroinflammatory and Neuroprotective Effects
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound (quinolinyl analogue) | Mouse neuroinflammation model | Not specified | Suppresses microglia-mediated neuroinflammation and protects neurons from inflammatory damage. | [1] |
| This compound (quinolinyl analogue) | Rat MCAO/R ischemic stroke model | Not specified | Reduced infarct volume and neurological deficits. | [4] |
| RSVA6 | Mouse LPS-induced neuroinflammation | 1, 10, and 100 mg/kg | Significantly reduced depressive-like behavior. | [5] |
| Resveratrol | Mouse LPS-induced endotoxemia | 40 mg/kg (i.p.) | Decreased iNOS induction in skeletal muscle and adipose tissue. | |
| Oxyresveratrol (OXY) | Mouse LPS-induced neuroinflammation | 100 mg/kg/day | Superior effect in suppressing TNF-α, IL-1β, COX-2 and MMP9 release in the CA1 region and the cortex compared to resveratrol at the same dose. | [6] |
Signaling Pathway Analysis: Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of the inflammatory response.
References
- 1. A Novel Quinolyl-Substituted Analogue of Resveratrol Inhibits LPS-Induced Inflammatory Responses in Microglial Cells by Blocking the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Selected Resveratrol Analogues on Activation and Polarization of Lipopolysaccharide-Stimulated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of quinolinyl analog of resveratrol targeting TLR4 in MCAO/R ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico, in vitro and in vivo studies indicate resveratrol analogue as a potential alternative for neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling RV01
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of RV01, a resveratrol analogue utilized in scientific research. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is a light yellow to yellow solid compound intended for research use only.[1] Due to its classification as a research chemical, its toxicological properties are not fully characterized, and it must be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE) for Handling this compound
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE based on general best practices for handling hazardous research compounds and guidelines analogous to those for hazardous drugs.
| PPE Category | Item | Specifications and Protocols |
| Hand Protection | Chemotherapy-rated gloves | Double gloving is required. Gloves must be powder-free and meet ASTM D6978 standards.[2][3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[2][3] |
| Body Protection | Disposable, fluid-resistant gown | Gowns must be long-sleeved with tight-fitting elastic or knit cuffs and close in the back.[3][4][5] They should be shown to resist permeability by hazardous substances. Gowns must be changed every 2-3 hours or immediately after a spill or splash.[4][5] Used gowns are to be disposed of as hazardous waste. |
| Eye and Face Protection | Safety goggles and face shield | Goggles are required to protect against splashes.[2][4] For operations with a higher risk of splashing, a full face shield must be worn in addition to goggles.[5] Standard safety glasses with side shields are not sufficient.[2] |
| Respiratory Protection | NIOSH-certified N95 respirator | An N95 respirator is the minimum requirement to protect against airborne particles when handling powdered this compound outside of a containment primary engineering control (C-PEC), such as a powder hood.[2][5] |
| Head and Foot Protection | Head, hair, and shoe covers | Disposable head and hair covers (including beard and mustache covers) are required.[2] Two pairs of shoe covers must be worn when handling this compound in a designated hazardous drug handling area.[2][3] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is mandatory to mitigate risks associated with handling this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The compound is a solid and should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Compounding and Handling
-
All handling of powdered this compound must be conducted within a C-PEC (e.g., a powder hood or ventilated enclosure) to minimize aerosolization and exposure.
-
Ensure all surfaces and equipment are decontaminated before and after handling.
-
Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
Don the appropriate PPE, including respiratory protection, before cleaning the spill.
-
Use a spill kit designed for hazardous chemicals.
-
Absorb the spilled material and decontaminate the area according to your institution's standard operating procedures.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal
-
All disposable PPE (gloves, gowns, shoe covers, etc.) used while handling this compound must be considered contaminated.[3]
-
Dispose of all contaminated materials, including empty containers and used PPE, in a designated hazardous waste container.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
